4-Chlorobutyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWRXBRYNVCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369853 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-18-8 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobutyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorobutyl Chloroformate: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a bifunctional organic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates both a reactive chloroformate group and a terminal alkyl chloride, making it a versatile building block for the introduction of the 4-chlorobutoxycarbonyl protecting group or for use in the synthesis of more complex molecules through sequential reactions at its two distinct reactive sites. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its reactivity and safe handling.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O₂ | |
| Molecular Weight | 171.02 g/mol | |
| CAS Number | 37693-18-8 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 89-90 °C at 10 mmHg | |
| Density | 1.252 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.453 | |
| Flash Point | 96 °C (204.8 °F) - closed cup | |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert atmosphere). | [1] |
Reactivity and Chemical Behavior
This compound's reactivity is dominated by the highly electrophilic carbonyl carbon of the chloroformate group, which is characteristic of acyl chlorides. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Reaction with Nucleophiles
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form carbonates.
Amines: Reacts with primary and secondary amines to yield carbamates. This reaction is often used for the introduction of the 4-chlorobutoxycarbonyl protecting group onto amine-containing molecules.
Water (Hydrolysis): this compound is highly susceptible to hydrolysis, reacting with water to decompose into 4-chlorobutanol, hydrochloric acid, and carbon dioxide. This necessitates handling the compound under anhydrous conditions.
The terminal alkyl chloride is less reactive than the chloroformate and can undergo nucleophilic substitution reactions under conditions that do not affect the chloroformate group, or after the chloroformate has been reacted.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary. All procedures should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of this compound from 4-Chlorobutanol and Triphosgene
This method utilizes triphosgene as a safer alternative to phosgene gas for the synthesis of chloroformates.[2][3][4]
Materials:
-
4-Chlorobutanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a stopper. Place the flask in an ice bath.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with 4-chlorobutanol and anhydrous dichloromethane. Add anhydrous pyridine to the solution.
-
In a separate flask, dissolve triphosgene in anhydrous dichloromethane.
-
Reaction: Slowly add the triphosgene solution to the stirred solution of 4-chlorobutanol and pyridine via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification by Vacuum Distillation
Due to its relatively high boiling point and thermal lability, purification of this compound is best achieved by vacuum distillation.[5][6]
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble a dry short-path distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating and stirring.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 89-90 °C at 10 mmHg).
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere at 2-8 °C.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of the highly reactive this compound by GC-MS can be challenging. A derivatization step is often employed to convert it to a more stable compound. However, with a carefully developed method, direct analysis is possible.[7][8][9][10]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for reactive analytes (e.g., a low-polarity phase like a 5% phenyl-methylpolysiloxane)
Direct Analysis Method (Illustrative):
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. The injector temperature should be kept as low as possible to prevent on-column decomposition (e.g., 200-220 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low initial temperature (e.g., 50 °C) and ramp up to a final temperature that allows for elution without decomposition (e.g., up to 250 °C). A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 35-200).
Expected Mass Spectrum Fragments: The mass spectrum would be expected to show a molecular ion peak (m/z 170, considering the isotopes of chlorine), although it may be weak due to the compound's lability. Characteristic fragments would arise from the loss of chlorine (M-35), the chloroformyl group (M-63), and cleavage of the butyl chain.
Derivatization for GC-MS Analysis (Alternative):
To improve stability and chromatographic behavior, this compound can be derivatized prior to analysis. A common method is to react it with a stable alcohol, such as methanol or ethanol, in the presence of a base to form the corresponding stable carbonate, which can then be easily analyzed by GC-MS.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃):
-
δ ~4.3 ppm (triplet, 2H, -CH₂-OCOOCl)
-
δ ~3.6 ppm (triplet, 2H, -CH₂-Cl)
-
δ ~1.9 ppm (multiplet, 4H, -CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃):
-
δ ~150 ppm (C=O, chloroformate)
-
δ ~70 ppm (-CH₂-OCOOCl)
-
δ ~44 ppm (-CH₂-Cl)
-
δ ~28-30 ppm (-CH₂-CH₂-)
-
-
FTIR (neat):
-
~1775 cm⁻¹ (strong, C=O stretch of the chloroformate)
-
~1160 cm⁻¹ (strong, C-O stretch)
-
~650-750 cm⁻¹ (strong, C-Cl stretch)
-
Safety and Handling
This compound is a toxic and corrosive substance.[1][18] It causes severe skin burns and eye damage and is toxic if swallowed, in contact with skin, or if inhaled.[1][18]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and oxidizing agents.[1][19] Recommended storage temperature is 2-8 °C.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable alcohol (e.g., isopropanol) under controlled conditions is a common method for deactivating residual chloroformate before disposal.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations. However, its high reactivity, particularly its moisture sensitivity and toxicity, necessitates careful handling and storage. The experimental protocols and data provided in this guide are intended to support researchers in the safe and effective use of this compound in their work. As with any reactive chemical, it is crucial to perform a thorough risk assessment before beginning any experimental work.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 11. 4-Chlorobutyl acetate(6962-92-1) 1H NMR spectrum [chemicalbook.com]
- 12. Butyl chloroformate(592-34-7) 1H NMR [m.chemicalbook.com]
- 13. 4-CHLOROBUTYL BENZOATE(946-02-1) 13C NMR [m.chemicalbook.com]
- 14. 4-CHLOROBUTYRIC ACID(627-00-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
- 19. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-chlorobutyl chloroformate, a key bifunctional reagent in organic synthesis. The document details the necessary starting materials, step-by-step experimental protocols, and purification methods, supported by quantitative data and safety information. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.
Introduction
This compound (CAS No. 37693-18-8) is a valuable chemical intermediate characterized by the presence of two reactive functional groups: a chloroformate and an alkyl chloride. This dual reactivity makes it a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The chloroformate group readily reacts with nucleophiles such as alcohols and amines to form carbonates and carbamates, respectively, while the terminal chloro group allows for subsequent nucleophilic substitution or the formation of organometallic reagents. This guide outlines a reliable method for the preparation and purification of this important compound.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the precursor, 4-chlorobutanol, from the ring-opening of tetrahydrofuran. The subsequent step is the conversion of 4-chlorobutanol to the target chloroformate using a phosgene equivalent, such as triphosgene.
Step 1: Synthesis of 4-Chlorobutanol
The synthesis of 4-chlorobutanol is accomplished by the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[1][2]
Reaction:
Experimental Protocol:
A detailed protocol for the synthesis of 4-chlorobutanol is outlined below, adapted from established literature procedures.[1][2]
Materials:
-
Tetrahydrofuran (THF)
-
Hydrogen chloride (gas)
-
Anhydrous calcium chloride (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer.
-
Charge the flask with tetrahydrofuran.
-
Heat the THF to reflux.
-
Bubble dry hydrogen chloride gas through the refluxing THF.
-
Continue the addition of HCl gas for approximately 5 hours, monitoring the reaction temperature. The reaction is considered complete when the boiling point of the mixture reaches 103-105 °C.[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the crude product to a distillation apparatus for purification.
Purification of 4-Chlorobutanol:
The crude 4-chlorobutanol is purified by vacuum distillation.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude reaction mixture to the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction boiling at 84-85 °C at a pressure of 16 mmHg.[1]
-
The expected yield of pure 4-chlorobutanol is typically in the range of 54-57%.[1]
Step 2: Synthesis of this compound
The conversion of 4-chlorobutanol to this compound is achieved by reaction with triphosgene in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3][4]
Reaction:
Experimental Protocol:
The following is a general procedure for the synthesis of alkyl chloroformates using triphosgene and can be adapted for this compound.[3][4]
Materials:
-
4-Chlorobutanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve 4-chlorobutanol in anhydrous dichloromethane and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the cooled reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding cold 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude this compound is purified by vacuum distillation to obtain a product of high purity.
Procedure:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry.
-
Transfer the crude product to the distillation flask.
-
Apply a vacuum and gently heat the flask using a heating mantle or oil bath.
-
Collect the fraction that distills at 89-90 °C under a pressure of 10 mmHg.
-
The purified product should be a colorless liquid.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37693-18-8 | |
| Molecular Formula | C₅H₈Cl₂O₂ | |
| Molecular Weight | 171.02 g/mol | |
| Appearance | Colorless liquid | - |
| Boiling Point | 89-90 °C at 10 mmHg | |
| Density | 1.252 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.453 |
Table 2: Summary of Synthesis and Purification Data
| Parameter | Value/Range | Reference/Note |
| Starting Material | 4-Chlorobutanol | - |
| Reagents | Triphosgene, Pyridine | [3][4] |
| Solvent | Dichloromethane | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Purification Method | Vacuum Distillation | |
| Boiling Point (Purification) | 89-90 °C / 10 mmHg | |
| Expected Purity | >97% | Based on commercially available product |
| Expected Yield | Not explicitly reported, but generally high for this type of reaction. | [3] |
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Acutely toxic if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture.
-
In case of exposure: Immediately seek medical attention. For skin contact, remove contaminated clothing and rinse skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.
Triphosgene is a safer alternative to phosgene gas but can decompose to release phosgene, especially in the presence of nucleophiles or upon heating. All manipulations involving triphosgene should be carried out with extreme caution in a fume hood.
Mandatory Visualizations
Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
An In-depth Technical Guide to 4-Chlorobutyl Chloroformate
CAS Number: 37693-18-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobutyl chloroformate, a versatile bifunctional reagent used in organic synthesis. This document details its chemical and physical properties, safety and handling procedures, synthesis, and key applications, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor. It is a highly reactive compound due to the presence of two electrophilic centers: the chloroformate group and the terminal alkyl chloride. This dual reactivity makes it a valuable building block for the introduction of a 4-chlorobutoxycarbonyl moiety or for subsequent cyclization reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 37693-18-8 |
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 171.02 g/mol |
| Boiling Point | 89-90 °C at 10 mmHg |
| Density | 1.252 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.453 |
| Flash Point | 96 °C (204.8 °F) - closed cup |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., dichloromethane, diethyl ether, toluene). |
| Storage Temperature | 2-8°C |
Safety and Handling
This compound is a toxic and corrosive substance that must be handled with extreme care in a well-ventilated fume hood. All personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal:
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as bases, oxidizing agents, and moisture. Dispose of contents and container in accordance with local, regional, national, and international regulations.
Synthesis of this compound
This compound is typically synthesized by the reaction of 4-chloro-1-butanol with a phosgene equivalent, such as phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is often preferred in a laboratory setting due to its solid form, which is safer to handle than gaseous phosgene.
Experimental Protocol: Synthesis of this compound using Triphosgene
This protocol is a representative procedure based on general methods for chloroformate synthesis.
Materials:
-
4-chloro-1-butanol
-
Triphosgene
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 4-chloro-1-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Add the 4-chloro-1-butanol/pyridine solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with cold, dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications
The reactivity of this compound is dominated by the chloroformate group, which readily reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The terminal chloride provides a handle for further functionalization or cyclization.
Synthesis of Carbamates
This compound is an excellent reagent for the introduction of the 4-chlorobutoxycarbonyl protecting group onto primary and secondary amines, or for the synthesis of carbamate-containing target molecules.
This is a representative procedure.
Materials:
-
This compound
-
Aniline
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-chlorobutyl phenylcarbamate.
Caption: General reaction scheme for carbamate synthesis.
Synthesis of Carbonate Esters
Similarly, this compound reacts with alcohols and phenols in the presence of a base to form carbonate esters. These can be useful intermediates in the synthesis of more complex molecules.
This is a representative procedure.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 4-chlorobutyl phenyl carbonate.
Caption: General reaction scheme for carbonate synthesis.
Spectroscopic Data (Estimated)
Table 3: Estimated Spectroscopic Data for this compound
| Technique | Estimated Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.4 (t, 2H, -CH₂-OCOO-), ~3.6 (t, 2H, -CH₂-Cl), ~1.9 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150 (C=O), ~70 (-CH₂-OCOO-), ~44 (-CH₂-Cl), ~29 (-CH₂-), ~27 (-CH₂-) |
| FTIR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1775 (C=O stretch, chloroformate), ~1150 (C-O stretch), ~750 (C-Cl stretch) |
| Mass Spec (EI) | m/z: 170/172/174 (M⁺, isotopic pattern for 2 Cl), 135/137 (M⁺ - Cl), 107/109 (M⁺ - OCOCl), 63/65 (COCl⁺) |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of a bifunctional linker that can be used for further elaboration. Its high reactivity requires careful handling, but its utility in the synthesis of carbamates, carbonates, and other derivatives makes it an important tool for researchers in the fields of medicinal chemistry and materials science. This guide provides essential information for the safe and effective use of this compound in a laboratory setting.
An In-depth Technical Guide to 4-Chlorobutyl Chloroformate
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on 4-Chlorobutyl chloroformate, a key intermediate in various synthetic applications.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and analysis.
| Property | Value | Citations |
| Molecular Formula | C5H8Cl2O2 | [1][2][3] |
| Linear Formula | ClCO2(CH2)4Cl | |
| Molecular Weight | 171.02 | [1][2][3] |
Structural Representation
To visualize the connectivity of atoms within the this compound molecule, the following diagram illustrates its structural components.
References
An In-depth Technical Guide to the Safety Data for 4-Chlorobutyl Chloroformate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This guide provides a detailed overview of the safety data for 4-Chlorobutyl chloroformate (CAS No: 37693-18-8), a crucial reagent in various synthetic applications. The following sections consolidate critical information from its Safety Data Sheet (SDS) to ensure safe laboratory practices.
Physicochemical and Hazard Information
This compound is a colorless liquid that presents significant health and safety challenges. It is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[1][2] The tables below summarize its key physical, chemical, and hazard properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H8Cl2O2 | [1][3][4] |
| Molecular Weight | 171.02 g/mol | [3] |
| Boiling Point | 89-90 °C at 10 mmHg | [2] |
| Density | 1.252 g/mL at 25 °C | |
| Flash Point | 96 °C (204.8 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.453 | |
| Appearance | Colorless liquid | [2] |
Table 2: Hazard Identification and Classification
| Hazard Classification | GHS Category | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physicochemical properties of this compound are not explicitly provided in standard Safety Data Sheets. These studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. For instance, skin corrosion/irritation is often assessed using OECD Test Guideline 404.
Safety and Handling
Proper handling and storage of this compound are critical to minimize risk. The logical flow of hazard identification, immediate response, and personal protection is essential for safe laboratory operations.
Caption: Workflow for Hazard Mitigation of this compound.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Obtain immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Immediate medical attention is required.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] |
Table 4: Handling and Storage
| Aspect | Recommendation |
| Handling | Use only in a well-ventilated area, preferably under a fume hood.[1][2] Do not breathe vapors or spray mist. Avoid contact with skin, eyes, and clothing.[2] |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[1][2] Keep containers tightly closed.[2] Recommended storage temperature is 2-8°C. Keep under nitrogen. |
| Incompatible Materials | Strong oxidizing agents, bases, alcohols, and amines.[5] |
Table 5: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Goggles and faceshields. |
| Skin Protection | Protective gloves and clothing.[2] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter. |
Firefighting and Accidental Release Measures
In case of a fire, use carbon dioxide, dry chemical, or chemical foam.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2] For accidental spills, ensure adequate ventilation and remove all sources of ignition.[1] Absorb the spill with inert material and dispose of it in an approved waste disposal plant.[2]
This guide provides a comprehensive overview of the safety data for this compound. Adherence to these guidelines is crucial for ensuring a safe research environment. For more detailed information, always refer to the most recent Safety Data Sheet provided by the supplier.
References
The Versatility of 4-Chlorobutyl Chloroformate in Pharmaceutical Research and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a bifunctional chemical reagent of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a reactive chloroformate group and a terminal alkyl chloride, allows for its versatile use as a linker and a building block in the synthesis of complex organic molecules. The chloroformate moiety readily reacts with nucleophiles such as amines and alcohols to form stable carbamate and carbonate linkages, respectively. Simultaneously, the 4-chlorobutyl chain provides a handle for subsequent nucleophilic substitution reactions, enabling the covalent attachment of the molecule to other chemical entities. This dual reactivity makes this compound a valuable tool for introducing a flexible four-carbon spacer, modifying the pharmacokinetic properties of a drug, or synthesizing novel therapeutic agents and prodrugs. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its utility in the synthesis of pharmaceutical intermediates and as a linking agent in bioconjugation.
Core Applications in Drug Development
The primary application of this compound in a pharmaceutical context is as a versatile bifunctional reagent. Its utility can be broadly categorized into two main areas:
-
Synthesis of Pharmaceutical Intermediates: The reagent is employed to introduce a 4-chlorobutoxycarbonyl group onto a molecule, or to form a carbamate linkage with an amine-containing scaffold, with the chlorobutyl group serving as a reactive site for further molecular elaboration. This is particularly relevant in the synthesis of compounds targeting the central nervous system, where piperazine and other heterocyclic amine moieties are common.
-
As a Bifunctional Linker: In the rapidly growing field of bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and prodrugs, bifunctional linkers are essential. This compound can act as a precursor to such linkers, connecting a drug molecule to a targeting moiety or a solubilizing group. The resulting four-carbon chain can influence the stability, solubility, and release characteristics of the conjugate.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is dominated by the electrophilic nature of the chloroformate group. The general reaction with a primary or secondary amine proceeds via nucleophilic acyl substitution to yield a carbamate and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
General Experimental Protocol for Carbamate Formation
A solution of the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an inert aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C. To this stirred solution, this compound (1.0-1.2 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction is quenched with water or an aqueous solution of a mild acid or base, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 4-chlorobutyl carbamate.
Diagram of the General Reaction of this compound with an Amine
Caption: General reaction scheme for carbamate formation.
Application in the Synthesis of Arylpiperazine Derivatives
Arylpiperazine moieties are prevalent in a wide range of centrally acting drugs, including antipsychotics and antidepressants. This compound can be utilized to functionalize the piperazine ring, introducing a reactive chlorobutyl group for further derivatization.
Experimental Workflow for Synthesis of a 4-Chlorobutyl Arylpiperazine Carbamate
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of a 4-chlorobutyl arylpiperazine carbamate, a key intermediate in the development of novel CNS-active agents.
Caption: Experimental workflow for a two-step synthesis.
Quantitative Data from Representative Reactions
While specific examples in high-profile drug synthesis are not widely published, the following table summarizes typical reaction conditions and yields for the formation of carbamates using this compound with various amine substrates, as can be inferred from general organic synthesis literature.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 |
| N-Phenylpiperazine | DIPEA | THF | 0 to RT | 12 | 80-90 |
| Aniline | Pyridine | Acetonitrile | RT | 24 | 70-85 |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 6 | 90-98 |
Note: The data presented are representative and actual results may vary depending on the specific reaction conditions and the nature of the reactants.
Role in Prodrug and Bioconjugate Development
The bifunctional nature of this compound makes it an attractive reagent for the synthesis of prodrugs and linkers for bioconjugates. A prodrug strategy can be employed to improve the solubility, stability, or pharmacokinetic profile of a parent drug molecule. For instance, an active pharmaceutical ingredient with a free amine or hydroxyl group can be derivatized with this compound. The resulting chlorobutyl group can then be further functionalized, for example, by quaternization to enhance water solubility.
In the context of Antibody-Drug Conjugates, the linker plays a critical role in the stability and efficacy of the therapeutic. The 4-chlorobutyl moiety can be incorporated into a linker structure, providing a stable alkyl chain that separates the antibody from the cytotoxic payload. The terminal chloride can be displaced by a nucleophile on the drug molecule to complete the conjugation.
Logical Relationship in Prodrug Design
Caption: Prodrug design and activation logic.
Conclusion
This compound is a highly useful and versatile reagent in the toolbox of the medicinal chemist. Its bifunctional nature allows for the straightforward introduction of a flexible and reactive four-carbon linker, facilitating the synthesis of novel pharmaceutical intermediates, prodrugs, and bioconjugates. While it may not be a household name in the synthesis of blockbuster drugs, its utility in research and development for creating diverse molecular architectures and fine-tuning the properties of drug candidates is undeniable. A thorough understanding of its reactivity and careful planning of synthetic routes can unlock its full potential in the quest for new and improved therapeutics.
The Reactivity of 4-Chlorobutyl Chloroformate with Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of heterocyclic scaffolds and for the introduction of a 4-chlorobutyl carbamate moiety. This technical guide provides an in-depth analysis of the reactivity of this compound with primary and secondary amines. The primary reaction pathway involves a nucleophilic acyl substitution to form a 4-chlorobutyl carbamate, which can subsequently undergo intramolecular cyclization to yield N-substituted 1,3-oxazinan-2-ones, a valuable motif in medicinal chemistry. This guide will detail the reaction mechanisms, experimental protocols, and quantitative data, and discuss potential side reactions and strategies for their control.
Core Reaction and Mechanism
The fundamental reaction between this compound and a primary or secondary amine is a nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the chloroformate. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and generating a protonated carbamate. A base is typically employed to neutralize the liberated hydrochloric acid, driving the reaction to completion.
A key feature of the resulting N-(4-chlorobutyl)carbamate is its propensity to undergo intramolecular cyclization. The carbamate nitrogen, after deprotonation, can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chlorobutyl chain in an SN2 reaction to form a stable six-membered ring, the N-substituted 1,3-oxazinan-2-one.
dot
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively published, the yields of the cyclized product, N-substituted 1,3-oxazinan-2-ones, from a closely related reaction (amines with 1,3-dibromopropane followed by carbon dioxide insertion) provide a strong indication of the expected efficiency of the overall transformation. The following table summarizes these yields for various primary amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 3-Benzyl-1,3-oxazinan-2-one | 60 |
| 2 | 2-Thienylmethylamine | 3-(2-Thienylmethyl)-1,3-oxazinan-2-one | 61 |
| 3 | 2-Phenylethylamine | 3-(2-Phenylethyl)-1,3-oxazinan-2-one | 57 |
| 4 | 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)-1,3-oxazinan-2-one | 54 |
| 5 | Cyclohexylamine | 3-Cyclohexyl-1,3-oxazinan-2-one | 80 |
| 6 | n-Octylamine | 3-(n-Octyl)-1,3-oxazinan-2-one | 62 |
| 7 | n-Dodecylamine | 3-(n-Dodecyl)-1,3-oxazinan-2-one | 52 |
Data adapted from a related synthesis of N-substituted 1,3-oxazinan-2-ones.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted 4-chlorobutyl carbamates and their subsequent cyclization to 1,3-oxazinan-2-ones.
Protocol 1: Synthesis of N-Substituted 4-Chlorobutyl Carbamate
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.2 eq) or Potassium Carbonate (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorobutyl)carbamate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Synthesis of N-Substituted 1,3-Oxazinan-2-one
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of potassium carbonate (3.0 eq) in anhydrous DMF, add the primary amine (1.0 eq) at room temperature under an inert atmosphere.
-
Add this compound (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted 1,3-oxazinan-2-one.
-
Purify the product by column chromatography or recrystallization.
dot
Side Reactions and Control
The primary competing reaction is the nucleophilic attack of the amine on the chlorobutyl group (an SN2 reaction) rather than at the chloroformate carbonyl group.
Factors Influencing Selectivity:
-
Electrophilicity: The carbonyl carbon of the chloroformate is significantly more electrophilic than the carbon bearing the chlorine atom on the butyl chain. This inherent difference in reactivity strongly favors the desired carbamate formation.
-
Reaction Conditions:
-
Temperature: Low temperatures (e.g., 0 °C) for the initial acylation step favor the faster reaction at the chloroformate group and minimize the slower SN2 reaction.
-
Base: The choice of base can be crucial. A non-nucleophilic hindered base like triethylamine is suitable for the initial carbamate formation. For the one-pot cyclization, a stronger base like potassium carbonate or sodium hydride is required to deprotonate the carbamate nitrogen for the subsequent intramolecular SN2 reaction.
-
-
Steric Hindrance: Highly sterically hindered amines may react slower at the chloroformate, potentially allowing the SN2 reaction to become more competitive, although this is generally not a major issue.
By controlling the reaction temperature and using the appropriate stoichiometry of reagents and base, the formation of the desired carbamate and its cyclized product can be achieved with high selectivity.
Conclusion
This compound is a versatile reagent for the synthesis of N-substituted 4-chlorobutyl carbamates and, subsequently, N-substituted 1,3-oxazinan-2-ones. The reaction with primary and secondary amines proceeds via a predictable nucleophilic acyl substitution mechanism. While the potential for a competing SN2 reaction at the chlorobutyl terminus exists, careful control of reaction conditions, particularly temperature, allows for high selectivity towards the desired carbamate formation. The subsequent intramolecular cyclization provides an efficient route to valuable heterocyclic structures for applications in drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with this important bifunctional building block.
An In-depth Technical Guide to the Solubility and Compatibility of 4-Chlorobutyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and, more critically, the chemical compatibility of 4-chlorobutyl chloroformate with a range of common organic solvents. Due to the reactive nature of chloroformates, understanding their stability and potential for reaction with solvent molecules is paramount for successful experimental design and implementation in research and drug development. While quantitative solubility data is not extensively available in public literature, this guide synthesizes known reactivity patterns of chloroformates to provide a practical framework for solvent selection and handling.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate use.
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 171.02 g/mol |
| Appearance | Colorless to light-colored liquid |
| Boiling Point | 89-90 °C at 10 mmHg |
| Density | 1.252 g/mL at 25 °C |
Solubility and Reactivity in Organic Solvents
The "solubility" of this compound in organic solvents is more accurately described in terms of its compatibility and reactivity. Chloroformates are a class of reactive organic compounds that can undergo solvolysis, a reaction with the solvent, particularly in the presence of nucleophilic functional groups such as hydroxyl or amine groups.[1]
Table of Compatibility and Reactivity of this compound with Common Organic Solvents
| Solvent Class | Representative Solvents | Compatibility/Reactivity | Expected Reaction Products |
| Protic Solvents | |||
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) . The rate of reaction is influenced by the steric hindrance of the alcohol.[1] | Carbonate ester, HCl |
| Water | Water | Highly Reactive (Hydrolysis) .[2] | 4-Chlorobutanol, CO₂, HCl |
| Aprotic Polar Solvents | |||
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally Compatible . Should be used dry as moisture can lead to hydrolysis. | Stable in the absence of moisture. |
| Ketones | Acetone, Methyl Ethyl Ketone | Generally Compatible . Use with caution, as enolates formed under basic conditions can react. | Stable under neutral and anhydrous conditions. |
| Esters | Ethyl acetate | Generally Compatible . | Stable under anhydrous conditions. |
| Nitriles | Acetonitrile | Generally Compatible . | Stable under anhydrous conditions. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Potentially Reactive . Can react, especially at elevated temperatures or with impurities. | Carbamoyl chloride and other byproducts. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Potentially Reactive . Can promote decomposition. | Complex reaction mixtures. |
| Aprotic Nonpolar Solvents | |||
| Halogenated | Dichloromethane (DCM), Chloroform | Highly Compatible . Often used as solvents for reactions involving chloroformates. | Stable under anhydrous conditions. |
| Hydrocarbons | Hexane, Toluene, Xylene | Highly Compatible . | Stable under anhydrous conditions. |
This table is based on the general reactivity of chloroformates. Specific kinetic studies on the solvolysis of this compound have been undertaken and provide more detailed insights into its reactivity profile.[3]
Experimental Protocols
General Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a chosen organic solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Anhydrous reaction vials with septa
-
Gas-tight syringes
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 0.1 M).
-
Add a known concentration of the internal standard to the stock solution.
-
Transfer aliquots of the solution to several anhydrous reaction vials, seal them under an inert atmosphere (e.g., nitrogen or argon), and store them at a constant temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by adding a suitable derivatizing agent (e.g., a primary amine in an aprotic solvent) to convert any remaining this compound into a stable carbamate derivative.
-
Analyze the quenched samples by GC-MS.
-
Quantify the peak area of the derivatized this compound relative to the internal standard at each time point.
-
A decrease in the relative peak area over time indicates instability or reaction with the solvent. The reaction products can also be identified by their mass spectra.
Visualization of Reactivity
Diagram of this compound Reactivity Pathways
The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles, which can be present as solvents or reactants.
Caption: Reaction pathways of this compound.
Experimental Workflow for Stability Assessment
The logical flow for assessing the stability of this compound in a given solvent can be visualized as follows.
Caption: Experimental workflow for stability testing.
References
An In-depth Technical Guide to 4-Chlorobutyl Chloroformate: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutyl chloroformate is a versatile bifunctional reagent increasingly utilized in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive chloroformate moiety and a terminal alkyl chloride, allows for sequential or orthogonal functionalization, making it a valuable tool for the construction of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development as a linker for prodrugs and bioconjugates. Detailed experimental protocols and mechanistic insights are provided to aid researchers in the effective application of this reagent.
Introduction to this compound
This compound (C₅H₈Cl₂O₂) is a colorless liquid characterized by the presence of two distinct reactive sites: a highly electrophilic chloroformate group and a nucleophilically susceptible chlorobutyl chain. This dual reactivity is the cornerstone of its utility, enabling its use as a heterobifunctional linker to connect different molecular entities.
Chemical Structure and Properties
The fundamental structure of this compound is depicted below:
Figure 1: Chemical Structure of this compound.
A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 37693-18-8 | [1] |
| Molecular Formula | C₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 171.02 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 89-90 °C at 10 mmHg | [1] |
| Density | 1.252 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.453 | [1] |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like dichloromethane, chloroform, and THF. | |
| Stability & Storage | Moisture sensitive. Store under inert gas at 2-8 °C. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of 4-chlorobutanol with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more convenient alternative to phosgene gas for this transformation.
Synthesis from 4-Chlorobutanol and Triphosgene
This method involves the reaction of 4-chlorobutanol with triphosgene in the presence of a base, such as pyridine or a hindered amine, to neutralize the HCl generated during the reaction.
Figure 2: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-chlorobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Triphosgene: A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the stirred solution of 4-chlorobutanol.
-
Base Addition: Anhydrous pyridine (1.1 eq) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction mixture is filtered to remove pyridinium hydrochloride. The filtrate is washed sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Reactivity and Applications in Drug Development
The bifunctional nature of this compound makes it an invaluable tool in drug development, primarily for the construction of linkers in prodrugs and bioconjugates.
Reactions at the Chloroformate Moiety
The chloroformate group is highly reactive towards nucleophiles, readily forming stable carbamates, carbonates, and other derivatives.
Reaction with primary or secondary amines yields carbamates. This is a fundamental reaction for linking amine-containing active pharmaceutical ingredients (APIs) or for introducing a cleavable linker.
Figure 3: Carbamate formation reaction.
Experimental Protocol: General Procedure for Carbamate Synthesis [3]
-
Reaction Setup: A solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to 0 °C.
-
Addition of Chloroformate: A solution of this compound (1.1 eq) in anhydrous DCM is added dropwise.
-
Reaction: The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-12 hours, monitoring by TLC or LC-MS.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude carbamate is purified by flash column chromatography.
Reaction with alcohols or phenols in the presence of a base affords carbonates. This can be used to link hydroxyl-containing drugs.
Figure 4: Carbonate formation reaction.
Experimental Protocol: General Procedure for Carbonate Synthesis
-
Reaction Setup: A solution of the alcohol or phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM is prepared.
-
Cooling: The solution is cooled to 0 °C.
-
Addition of Chloroformate: this compound (1.2 eq) is added dropwise.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is diluted with DCM and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.
Reactions at the Alkyl Chloride Moiety
The terminal chloride of the 4-chlorobutyl group can be displaced by various nucleophiles, allowing for the introduction of a second functional group. This reaction is typically performed after the chloroformate has been reacted.
Common nucleophiles include:
-
Azide (N₃⁻): For subsequent "click" chemistry.
-
Thiols (R-SH): To form thioethers.
-
Amines (R₂NH): To form a secondary or tertiary amine.
-
Carboxylates (R-COO⁻): To form esters.
Figure 5: Nucleophilic substitution at the alkyl chloride.
Application as a Bifunctional Linker
The dual reactivity of this compound makes it an excellent candidate for a bifunctional linker in various drug delivery systems.
This compound can be used to create prodrugs by linking a drug molecule to a promoiety. The resulting carbamate or carbonate linkage can be designed for enzymatic or chemical cleavage in vivo to release the active drug. The chlorobutyl end can be further functionalized to modulate solubility or for targeting.
In the context of ADCs, this compound can be a component of the linker that connects the antibody to the cytotoxic payload. After reaction with a payload containing an amine or hydroxyl group, the terminal chloride can be converted to a thiol-reactive maleimide or an azide for conjugation to the antibody.
4-Chlorobutyl carbamate derivatives are utilized as linkers in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4] The 4-chlorobutyl chain provides a flexible spacer between the target protein ligand and the E3 ligase ligand.
Ring-Opening of N-Alkyl Pyrrolidines
A notable and specific reaction involving chloroformates is the selective ring-opening of N-alkyl pyrrolidines to yield 4-chlorobutyl carbamates.[5] This reaction provides a direct route to 4-chlorobutyl carbamate structures, which are valuable 1,4-bifunctional intermediates. The reaction pathway is dependent on the substituent on the nitrogen atom of the pyrrolidine.
Figure 6: Ring-opening of N-alkyl pyrrolidines.
Cleavage of 4-Chlorobutyl Carbamates
The stability of the carbamate bond is crucial for its application in drug delivery. Cleavage can be triggered by changes in pH or by specific enzymes. The 4-chlorobutyl group itself does not typically participate in the cleavage of the carbamate bond under physiological conditions, but the nature of the amine or alcohol to which it is attached will dictate the stability of the carbamate.
Safety and Handling
This compound is a toxic and corrosive substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a highly valuable and versatile reagent in modern drug discovery and development. Its bifunctional nature allows for the straightforward synthesis of linkers for prodrugs, ADCs, and PROTACs. A thorough understanding of its reactivity, coupled with the appropriate handling procedures, enables researchers to effectively utilize this compound in the construction of complex and innovative therapeutic agents. The synthetic protocols and reaction schemes provided in this guide offer a practical framework for the application of this compound in a research setting.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - Selective Ring-Opening of NâAlkyl Pyrrolidines with Chloroformates to 4âChlorobutyl Carbamates - American Chemical Society - Figshare [acs.figshare.com]
4-Chlorobutyl Chloroformate: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutyl chloroformate, with the CAS Number 37693-18-8, is a bifunctional organic compound featuring both a chloroformate group and a terminal chloroalkyl chain. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, allowing for the introduction of a four-carbon linker with a reactive terminus for further functionalization. This technical guide provides a comprehensive overview of the probable synthesis, key physical and chemical properties, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for laboratory use. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis logically follows established methods for the preparation of chloroformates.
Introduction to Chloroformates
Chloroformates are a class of organic compounds characterized by the ROC(O)Cl functional group. They are formally esters of chloroformic acid and are highly reactive acylating agents. Their reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and the chloride ion, which is a good leaving group. This reactivity makes them indispensable reagents in organic chemistry for the introduction of alkoxycarbonyl groups, which can serve as protecting groups or as part of a larger molecular framework. The synthesis of chloroformates is most commonly achieved by the reaction of an alcohol with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.
Probable Synthesis of this compound
While a definitive seminal publication on the discovery of this compound is not apparent, its synthesis can be reliably achieved through the reaction of 4-chloro-1-butanol with phosgene or a phosgene equivalent. The precursor, 4-chloro-1-butanol, is a well-known compound that can be synthesized from various starting materials.
Synthesis of the Precursor: 4-Chloro-1-butanol
A common laboratory-scale synthesis of 4-chloro-1-butanol involves the ring-opening of tetrahydrofuran (THF) with hydrogen chloride. This reaction can be catalyzed by various agents to improve reaction times and yields.
Experimental Protocol: Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran
-
Materials:
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of tetrahydrofuran and a catalytic amount of anhydrous zinc chloride is prepared.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude 4-chloro-1-butanol is then purified by vacuum distillation.
-
Synthesis of this compound from 4-Chloro-1-butanol
The conversion of 4-chloro-1-butanol to this compound is a standard phosgenation reaction. Due to the high toxicity of phosgene gas, the use of a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) is often preferred in a laboratory setting.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of this compound using Triphosgene [1]
-
Materials:
-
4-Chloro-1-butanol
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
A solution of 4-chloro-1-butanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred solution of the alcohol and pyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction mixture is poured into a separatory funnel containing a cold 1 M HCl aqueous solution to quench the reaction and remove excess pyridine.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation.
-
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 37693-18-8 |
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 171.02 g/mol |
| Boiling Point | 89-90 °C at 10 mmHg |
| Density | 1.252 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.453 |
| Flash Point | 96 °C (204.8 °F) - closed cup |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets in the aliphatic region corresponding to the three sets of methylene protons of the butyl chain, and a triplet for the methylene group attached to the chloroformate oxygen.
-
¹³C NMR: The carbon NMR spectrum would show four signals for the butyl chain carbons and a signal for the carbonyl carbon of the chloroformate group at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1770-1780 cm⁻¹ corresponding to the C=O stretching of the chloroformate group. C-Cl and C-O stretching bands would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the chloroformyl group.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile building block in organic synthesis. The chloroformate group can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form carbamates, carbonates, and thiocarbonates, respectively. The terminal chloride can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups or for cyclization reactions.
In drug development, this molecule can be used to:
-
Introduce Linkers: Act as a linker to connect a drug molecule to a targeting moiety, a solubilizing group, or a polymer for controlled release.
-
Synthesize Prodrugs: The chloroformate can be used to create carbamate or carbonate prodrugs of amine- or alcohol-containing drugs to improve their pharmacokinetic properties.
-
Prepare Heterocyclic Compounds: The two reactive ends of the molecule can be utilized in intramolecular reactions to construct various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis of this compound and a general reaction pathway for its application in carbamate formation.
Caption: Synthetic pathway to this compound.
Caption: General reaction of this compound with an amine.
Conclusion
This compound is a valuable bifunctional reagent in organic synthesis with significant potential in the development of pharmaceuticals and other complex molecules. While its specific discovery and early history are not prominently documented, its synthesis is straightforward and follows well-established chemical principles. This guide provides researchers and scientists with the necessary technical information, including a probable synthesis protocol and key physicochemical data, to effectively utilize this compound in their work. The provided diagrams offer a clear visualization of its synthesis and a primary application pathway, facilitating a deeper understanding of its chemical logic.
References
Methodological & Application
Application Notes and Protocols for 4-Chlorobutyl Chloroformate Derivatization of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Amino acids are polar, non-volatile molecules, making their direct analysis by gas chromatography (GC) or reversed-phase liquid chromatography (LC) challenging. Derivatization is a key strategy to enhance their volatility for GC-MS analysis or improve their retention and detection in LC-MS. Alkyl chloroformates are efficient derivatization reagents that react with the amino and carboxylic acid groups of amino acids, rendering them more amenable to chromatographic separation and mass spectrometric detection.[1][2]
This document provides detailed application notes and protocols for the derivatization of amino acids using 4-chlorobutyl chloroformate (4-CBCL), followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of 4-CBCL introduces a specific chlorinated tag, which can be advantageous for detection in mass spectrometry. While specific validated performance data for 4-CBCL is not widely published, the protocols and expected performance characteristics presented here are based on well-established methods for similar alkyl chloroformates like ethyl and methyl chloroformate.[3][4]
Principle of Derivatization
The derivatization of amino acids with this compound is a rapid reaction that occurs in an aqueous-organic medium, typically containing pyridine as a catalyst. The amino group of the amino acid attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a carbamate. Simultaneously, the carboxylic acid group is esterified. This dual derivatization significantly increases the hydrophobicity of the amino acid, allowing for efficient extraction into an organic solvent and improved chromatographic separation.[1][5]
Applications
The this compound derivatization method is suitable for the quantitative analysis of a wide range of amino acids in various biological matrices, including:
-
Cell Culture Supernatants and Lysates: Studying cellular metabolism and amino acid uptake/secretion.
-
Plasma and Serum: Investigating metabolic disorders and biomarker discovery.
-
Urine: Assessing kidney function and metabolic profiling.[3]
-
Tissue Homogenates: Analyzing amino acid content in specific tissues.
-
Protein Hydrolysates: Determining the amino acid composition of proteins.
Experimental Protocols
Materials and Reagents
-
This compound (4-CBCL): (Reagent grade)
-
Amino Acid Standards: A certified standard mixture of amino acids.
-
Internal Standards: Stable isotope-labeled amino acids corresponding to the analytes of interest.
-
Pyridine: (Anhydrous)
-
Ethanol or Methanol: (LC-MS grade)
-
Chloroform: (HPLC grade)
-
Sodium Hydroxide (NaOH): (e.g., 1 M solution)
-
Hydrochloric Acid (HCl): (e.g., 1 M solution for sample pH adjustment if necessary)
-
Water, Acetonitrile, Formic Acid: (LC-MS grade)
-
Sample Matrix: (e.g., plasma, urine, cell lysate)
Derivatization Protocol
This protocol is adapted from established methods for other alkyl chloroformates and should be optimized for specific applications.[4]
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma or serum, perform protein precipitation by adding a 3-fold volume of cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For urine, dilute the sample with water (e.g., 1:10 v/v) to reduce matrix effects.
-
For cell or tissue extracts, ensure the extraction solvent is compatible with the derivatization chemistry. If necessary, evaporate the solvent and reconstitute in a suitable buffer.
-
Spike the prepared sample with an appropriate concentration of internal standards.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or glass vial, add 50 µL of the prepared sample, standard, or quality control.
-
Add 100 µL of a water/ethanol/pyridine mixture (e.g., 60:30:10, v/v/v).
-
Vortex briefly to mix.
-
Add 10 µL of this compound.
-
Vortex vigorously for 30 seconds to initiate the derivatization. The reaction is typically very fast.
-
-
Extraction of Derivatives:
-
Add 100 µL of chloroform to the reaction mixture to extract the derivatized amino acids.
-
Vortex for 30 seconds.
-
To ensure complete derivatization of the carboxylic acid group, some protocols suggest a second addition of the chloroformate after adjusting the pH. If necessary, add 10 µL of 1 M NaOH to raise the pH, followed by another 10 µL of this compound and vortex for 30 seconds.
-
Add another 100 µL of chloroform and vortex for 30 seconds.
-
Centrifuge at low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Carefully transfer the lower organic (chloroform) layer to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the derivatives and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the derivatized amino acids, followed by a re-equilibration step. The total run time is often around 15-20 minutes.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized amino acid. Product ions are generated by the fragmentation of the precursor. Specific MRM transitions need to be optimized for each 4-CBCL derivatized amino acid.
-
Data Presentation
The following tables provide an illustrative summary of the expected quantitative performance for the analysis of amino acids derivatized with this compound. These values are based on typical performance characteristics of similar alkyl chloroformate derivatization methods and should be validated for each specific application.[3][4]
Table 1: Illustrative Quantitative Performance Data for 4-CBCL Derivatized Amino Acids
| Amino Acid | Linearity Range (µM) | Limit of Quantitation (LOQ) (µM) | R² |
| Alanine | 0.5 - 100 | 0.5 | >0.99 |
| Valine | 0.5 - 100 | 0.5 | >0.99 |
| Leucine | 0.5 - 100 | 0.5 | >0.99 |
| Isoleucine | 0.5 - 100 | 0.5 | >0.99 |
| Proline | 1 - 200 | 1 | >0.99 |
| Phenylalanine | 0.5 - 100 | 0.5 | >0.99 |
| Tryptophan | 0.5 - 100 | 0.5 | >0.99 |
| Methionine | 0.5 - 100 | 0.5 | >0.99 |
| Glycine | 1 - 200 | 1 | >0.99 |
| Serine | 1 - 200 | 1 | >0.99 |
| Threonine | 1 - 200 | 1 | >0.99 |
| Cysteine | 1 - 200 | 1 | >0.99 |
| Aspartic Acid | 0.5 - 100 | 0.5 | >0.99 |
| Glutamic Acid | 0.5 - 100 | 0.5 | >0.99 |
| Asparagine | 1 - 200 | 1 | >0.99 |
| Glutamine | 1 - 200 | 1 | >0.99 |
| Tyrosine | 0.5 - 100 | 0.5 | >0.99 |
| Histidine | 1 - 200 | 1 | >0.99 |
| Lysine | 0.5 - 100 | 0.5 | >0.99 |
| Arginine | 0.5 - 100 | 0.5 | >0.99 |
Table 2: Hypothetical MRM Transitions for Selected 4-CBCL Derivatized Amino Acids
Note: These transitions are hypothetical and must be experimentally determined and optimized.
| Amino Acid | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | [Calculated MW + 1] | [Fragment 1] | [Optimized Value] |
| Valine | [Calculated MW + 1] | [Fragment 1] | [Optimized Value] |
| Leucine | [Calculated MW + 1] | [Fragment 1] | [Optimized Value] |
| Phenylalanine | [Calculated MW + 1] | [Fragment 1] | [Optimized Value] |
| Proline | [Calculated MW + 1] | [Fragment 1] | [Optimized Value] |
Visualizations
Derivatization Reaction Mechanism
The following diagram illustrates the chemical reaction between an amino acid and this compound.
Caption: Derivatization of an amino acid with this compound.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow, from sample preparation to data analysis.
Caption: Workflow for amino acid analysis using 4-CBCL derivatization.
Method Validation and Quality Control
For reliable quantitative results, the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from other matrix components at the retention times of the analytes.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluating the influence of the sample matrix on the ionization of the analytes.
-
Stability: Assessing the stability of the derivatized amino acids under various storage conditions.
Quality Control (QC) samples at low, medium, and high concentrations within the calibration range should be prepared from a pooled matrix and analyzed with each batch of samples to ensure the validity of the results.
Conclusion
Derivatization of amino acids with this compound followed by LC-MS/MS analysis is a powerful technique for the sensitive and specific quantification of amino acids in complex biological matrices. The provided protocols and application notes offer a comprehensive guide for researchers and scientists to implement this method. It is essential to emphasize that the provided protocols and performance characteristics should be optimized and validated for each specific application and laboratory setting to ensure the generation of high-quality, reliable data.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis using 4-Chlorobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, renowned for its high sensitivity and resolving power. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, organic acids, and phenols, are non-volatile and require chemical modification prior to analysis. Derivatization with alkyl chloroformates is a rapid and efficient method performed in an aqueous medium, making it ideal for complex biological samples.[1]
This document provides a comprehensive guide to the use of 4-chlorobutyl chloroformate as a derivatizing agent for the GC-MS analysis of polar analytes. While specific literature on this compound is limited, this protocol is adapted from well-established methods using other alkyl chloroformates like methyl and ethyl chloroformate.[2][3] The underlying principles of the derivatization reaction are consistent across these reagents.[1] The introduction of the 4-chlorobutyl group increases the molecular weight and alters the chromatographic retention of the analyte, which can be advantageous for separating it from matrix interferences.
Principle of Derivatization
Alkyl chloroformates react with functional groups containing active hydrogens, such as amines, phenols, and carboxylic acids, in a single step. The reaction, typically catalyzed by pyridine, proceeds rapidly in a biphasic aqueous-organic system.[4] The resulting derivatives are less polar and more volatile, making them amenable to GC-MS analysis.[5]
The general reaction scheme is as follows:
-
For amines: R-NH₂ + ClCO₂(CH₂)₄Cl → R-NHCO₂(CH₂)₄Cl + HCl
-
For carboxylic acids: R-COOH + ClCO₂(CH₂)₄Cl → R-CO-O-CO₂(CH₂)₄Cl (mixed anhydride) → R-CO₂(CH₂)₄Cl (in the presence of an alcohol)
-
For phenols: Ar-OH + ClCO₂(CH₂)₄Cl → Ar-O-CO₂(CH₂)₄Cl + HCl
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.
Reagents and Materials
-
This compound (97% purity or higher)
-
Pyridine (analytical grade)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic extraction solvent (e.g., hexane, chloroform, or ethyl acetate)
-
Methanol or Ethanol (for esterification of carboxylic acids)
-
Internal Standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but different retention time)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., serum, urine, cell culture media). A generic protein precipitation and extraction protocol is provided below.
-
To 100 µL of the sample, add 400 µL of a cold organic solvent (e.g., methanol) to precipitate proteins.
-
Add the internal standard to the mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean reaction vial for derivatization.
Derivatization Protocol
This protocol is adapted from methods using ethyl chloroformate and may require optimization for this compound and specific analytes of interest.[4][6]
-
Take a 100 µL aliquot of the sample extract or standard solution in a glass reaction vial.
-
Add 400 µL of a 1:1 (v/v) mixture of water and an alcohol (e.g., methanol or ethanol). The alcohol is necessary for the efficient derivatization of carboxylic acids.
-
Add 100 µL of pyridine to act as a catalyst.
-
Adjust the pH of the solution to >9 by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Add 500 µL of the extraction solvent (e.g., hexane).
-
Add 50 µL of this compound. (Caution: Chloroformates are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.)
-
Vortex the mixture vigorously for 1 minute. Carbon dioxide may be evolved, so occasional venting of the vial is recommended.[4]
-
Centrifuge for 5 minutes at a low speed (e.g., 2,000 x g) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of derivatized analytes. Optimization will be necessary based on the specific instrument, column, and analytes.[4][6]
-
Gas Chromatograph:
-
Injector: Splitless mode at 260 °C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C held for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 280 °C.
-
Acquisition Mode: Full scan (e.g., m/z 50-650) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analytes.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables provide templates for presenting validation data for a method using this compound derivatization. Example data from similar alkyl chloroformate methods are included for illustrative purposes.[3]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Analyte A | 0.1 - 50 | > 0.995 |
| Analyte B | 0.5 - 100 | > 0.992 |
| Analyte C | 0.2 - 75 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Analyte A | 1.0 | < 5% | < 7% | 95 - 105% |
| 25.0 | < 4% | < 6% | 97 - 103% | |
| Analyte B | 2.0 | < 6% | < 8% | 92 - 108% |
| 50.0 | < 5% | < 7% | 94 - 106% |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Analyte A | 0.05 | 0.1 |
| Analyte B | 0.2 | 0.5 |
| Analyte C | 0.08 | 0.2 |
Visualizations
Derivatization Reaction Pathway
Caption: General reaction pathway for derivatization.
Experimental Workflow
Caption: Experimental workflow from sample to analysis.
Logical Relationships in Method Development
Caption: Key considerations for method development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 4-Chlorobutyl Chloroformate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a bifunctional reagent that holds potential for application in solid-phase peptide synthesis (SPPS), primarily as a linker for peptide cyclization. Its two reactive centers—a highly reactive chloroformate group and a less reactive chlorobutyl group—allow for a two-step modification and cyclization of peptides. The chloroformate can readily react with nucleophilic groups on the peptide, such as the N-terminal amine or the side-chain of lysine, to form a stable carbamate linkage. The chlorobutyl group can then be activated and subsequently attacked by an intramolecular nucleophile to form a cyclic peptide. This approach can be used for both head-to-tail and side-chain-to-side-chain cyclization strategies, offering a versatile tool for the synthesis of conformationally constrained peptides with potentially enhanced biological activity and stability.
While specific, detailed protocols for the use of this compound in SPPS are not extensively documented in publicly available literature, this document provides a set of proposed protocols based on established principles of peptide chemistry and the known reactivity of the functional groups involved.
Principle of Application
The use of this compound in on-resin peptide cyclization can be envisioned as a three-stage process:
-
Acylation: The chloroformate group of this compound reacts with a primary amine on the resin-bound peptide (either the N-terminus or a lysine side-chain) to form a carbamate bond. This reaction is typically fast and efficient under standard acylation conditions in SPPS.
-
Activation: The alkyl chloride of the now-tethered butyl chain is relatively unreactive towards nucleophilic attack. To facilitate cyclization, the chloride is converted to a more reactive iodide via an on-resin Finkelstein reaction. This substitution is driven to completion by the precipitation of sodium chloride in an appropriate solvent like acetone or acetonitrile.
-
Intramolecular Cyclization: The newly formed and more reactive alkyl iodide is then susceptible to intramolecular nucleophilic attack by a deprotected nucleophilic side chain on the peptide, such as the ε-amino group of a lysine residue. This results in the formation of a cyclic peptide, which can then be cleaved from the resin and purified.
Experimental Protocols
The following are proposed, hypothetical protocols for the use of this compound in the on-resin synthesis of a side-chain to N-terminus cyclized peptide. These protocols are based on standard Fmoc-based SPPS procedures and analogous reactions reported in the literature. Optimization will likely be required for specific peptide sequences.
Protocol 1: N-Terminal Acylation with this compound
This protocol describes the reaction of this compound with the N-terminal amine of a fully assembled, resin-bound peptide.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Resin Swelling | Swell the peptide-resin in dichloromethane (DCM). | 30 min | Ensure the resin is fully swollen to allow for efficient reagent access. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group. | 2 x 10 min | Wash the resin thoroughly with DMF after deprotection. |
| 3 | Acylation | Dissolve this compound (5 eq.) and diisopropylethylamine (DIEA) (10 eq.) in anhydrous DCM. Add the solution to the resin. | 2 hours | The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroformate. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to ensure complete consumption of the primary amine. |
| 4 | Washing | Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum. | 3 x 5 min each | Thorough washing is crucial to remove excess reagents. |
Protocol 2: On-Resin Finkelstein Reaction for Chloride to Iodide Conversion
This protocol details the activation of the chlorobutyl group by converting it to the more reactive iodobutyl group.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Reagent Preparation | Prepare a saturated solution of sodium iodide (NaI) (20 eq.) in anhydrous acetone or acetonitrile. | 15 min | Ensure the solvent is anhydrous to maximize the effectiveness of the reaction. |
| 2 | Halogen Exchange | Add the NaI solution to the resin from Protocol 1. Agitate the mixture at an elevated temperature. | 12-24 hours | The optimal temperature may range from 50°C to 70°C. The reaction is driven by the precipitation of NaCl. The progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry. |
| 3 | Washing | Wash the resin thoroughly with acetone or acetonitrile, followed by DMF and DCM. | 3 x 5 min each | It is important to remove all residual sodium iodide. |
Protocol 3: Intramolecular On-Resin Cyclization
This protocol describes the final cyclization step through nucleophilic attack from a lysine side chain.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Side-Chain Deprotection | Selectively deprotect the lysine side chain. For example, if an ivDde protecting group is used, treat the resin with 2-5% hydrazine in DMF. | 10 x 3 min | The choice of deprotection agent depends on the orthogonal protecting group used for the lysine side chain. |
| 2 | Cyclization | Suspend the resin in DMF and add a non-nucleophilic base such as DIEA (5-10 eq.). Agitate at room temperature or with gentle heating. | 12-48 hours | The reaction progress should be monitored by cleaving a small amount of resin and analyzing by HPLC and mass spectrometry. Higher temperatures (e.g., 40-50°C) may accelerate the reaction. |
| 3 | Washing | Wash the resin with DMF, DCM, and methanol, and then dry under vacuum. | 3 x 5 min each |
Protocol 4: Cleavage and Deprotection
This is a standard protocol for cleaving the cyclized peptide from the resin and removing side-chain protecting groups.
| Step | Procedure | Reagents and Solvents | Time | Notes |
| 1 | Cleavage Cocktail | Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). | 5 min | The composition of the cleavage cocktail should be optimized to minimize side reactions. |
| 2 | Cleavage | Add the cleavage cocktail to the dried resin and agitate at room temperature. | 2-3 hours | |
| 3 | Precipitation | Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. | 30 min | |
| 4 | Isolation and Purification | Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude cyclic peptide by reverse-phase HPLC. | - |
Data Presentation
As no direct quantitative data for the use of this compound in SPPS is readily available, the following table presents hypothetical data based on expected outcomes for a model peptide. This table is for illustrative purposes and actual results may vary significantly.
Table 1: Hypothetical Reaction Parameters and Outcomes for On-Resin Cyclization using this compound
| Parameter | Acylation Step | Finkelstein Reaction | Cyclization Step | Overall Yield (Crude) |
| Reagent Excess (eq.) | 5 (this compound), 10 (DIEA) | 20 (NaI) | 10 (DIEA) | - |
| Solvent | DCM | Acetone | DMF | - |
| Temperature (°C) | 25 | 60 | 40 | - |
| Reaction Time (h) | 2 | 24 | 24 | - |
| Conversion (%) | >95% | >90% | ~70% | ~60% |
| Major Byproducts | Unreacted N-terminus | Unreacted alkyl chloride | Dimerization, Oligomerization | Linear peptide, oligomers |
Visualizations
Application Notes and Protocols for Amine Protection with 4-Chlorobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules. The 4-chlorobutoxycarbonyl (Clboc) group, introduced by reacting an amine with 4-chlorobutyl chloroformate, serves as a versatile protecting group. Beyond its primary function of masking the nucleophilicity and basicity of amines, the terminal chloride on the butoxy chain offers a reactive handle for subsequent intramolecular cyclization reactions to form pyrrolidine rings, a common motif in pharmacologically active compounds.
These application notes provide a detailed protocol for the protection of primary and secondary amines using this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by the expulsion of the chloride leaving group.
Application Notes and Protocols: 4-Chlorobutyl Chloroformate as a Bifunctional Linker for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl chloroformate is a versatile bifunctional linker precursor that holds significant promise in the field of drug delivery. Its unique structure, featuring a reactive chloroformate group and a terminal chlorobutyl chain, allows for a two-stage conjugation and release strategy. The chloroformate moiety readily reacts with nucleophilic functional groups (such as amines and hydroxyls) present on drug molecules to form stable carbamate or carbonate linkages, respectively. The terminal chloro group provides a handle for subsequent modification or for triggering a controlled drug release mechanism.
This application note details the use of this compound as a linker, focusing on the synthesis of drug-linker conjugates and a proposed mechanism for drug release based on intramolecular cyclization. The protocols provided are based on established chemical principles and serve as a guide for researchers exploring the potential of this linker in the development of novel prodrugs and drug delivery systems.
Principle of Action: A Cyclization-Activated Release Strategy
The utility of the this compound linker lies in its ability to form a temporary covalent bond with a drug, which can be cleaved under specific conditions to release the active pharmaceutical ingredient (API). A key strategy for cleavage involves the intramolecular cyclization of a derivative of the 4-chlorobutyl carbamate.
The process can be envisioned in two main stages:
-
Drug Conjugation: The chloroformate group of this compound reacts with an amine or hydroxyl group on the drug molecule to form a stable N-(4-chlorobutoxycarbonyl) or O-(4-chlorobutoxycarbonyl) derivative, respectively.
-
Triggered Release: The terminal chloride of the linker is converted to a nucleophile, such as an amine. This nucleophilic group can then attack the carbamate or carbonate carbonyl carbon in an intramolecular fashion, leading to the formation of a stable five-membered cyclic urea (imidazolidin-2-one) or cyclic carbonate (1,3-dioxolan-2-one) and the concomitant release of the free drug. This cyclization can be designed to be pH-sensitive, providing a mechanism for targeted drug release in specific physiological environments.
Experimental Protocols
Protocol 1: General Procedure for the Conjugation of an Amine-Containing Drug with this compound
This protocol describes the formation of a 4-chlorobutyl carbamate linkage with a primary or secondary amine on a drug molecule.
Materials:
-
Amine-containing drug
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the amine-containing drug (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-chlorobutoxycarbonyl-drug conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for Drug Conjugation.
Protocol 2: Conversion of the Terminal Chloride to an Amine
This protocol describes the conversion of the terminal chloride of the drug-linker conjugate to a primary amine via a Gabriel synthesis, which is a key step for enabling intramolecular cyclization.
Materials:
-
4-Chlorobutoxycarbonyl-drug conjugate
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
Dissolve the 4-chlorobutoxycarbonyl-drug conjugate (1.0 eq) in anhydrous DMF.
-
Add potassium phthalimide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated phthalimide intermediate by filtration and wash with water.
-
Dry the intermediate under vacuum.
-
Suspend the phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amino-functionalized drug conjugate by an appropriate method (e.g., chromatography or recrystallization).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Pathway for Terminal Chloride to Amine Conversion.
Protocol 3: pH-Triggered Drug Release via Intramolecular Cyclization and HPLC Analysis
This protocol describes a method to study the pH-dependent release of the drug from the amino-functionalized conjugate and quantify the release using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Amino-functionalized drug conjugate
-
Phosphate buffer solutions (e.g., pH 5.5, 6.5, 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector and a C18 column
-
Thermostated incubator or water bath
Procedure:
-
Prepare stock solutions of the amino-functionalized drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of phosphate buffer solutions at different pH values (e.g., 5.5, 6.5, and 7.4).
-
Initiate the release study by diluting the stock solution of the conjugate into the pre-warmed (37 °C) buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the cyclization reaction by adding an equal volume of cold mobile phase or a solution that shifts the pH to a non-reactive value.
-
Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the conjugate peak and the appearance of the free drug peak at an appropriate UV wavelength.
-
Create a calibration curve for the free drug to quantify its concentration at each time point.
-
Calculate the percentage of drug release over time and determine the half-life (t₁/₂) of release at each pH.
Caption: Workflow for Drug Release and Analysis.
Data Presentation
Quantitative data from the experiments described above should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical Conjugation Efficiency of an Amine-Containing Drug with this compound
| Drug | Base | Solvent | Reaction Time (h) | Yield (%) |
| Drug A | TEA | DCM | 3 | 85 |
| Drug A | DIPEA | DCM | 3 | 88 |
| Drug B | TEA | THF | 4 | 78 |
| Drug B | DIPEA | THF | 4 | 82 |
Table 2: Hypothetical pH-Dependent Release of Drug A from Amino-Functionalized Conjugate at 37 °C
| pH | Half-life (t₁/₂) (hours) | % Release at 24h |
| 5.5 | 4.2 | >95 |
| 6.5 | 10.8 | 85 |
| 7.4 | 28.5 | 45 |
Conclusion
This compound offers a promising platform for the development of prodrugs with a controllable, cyclization-activated release mechanism. The protocols outlined in this application note provide a framework for the synthesis, modification, and evaluation of drug conjugates using this bifunctional linker. The ability to tune the drug release kinetics by manipulating the pH-sensitivity of the intramolecular cyclization step makes this an attractive strategy for targeted drug delivery in various therapeutic areas. Further research and optimization of these methods for specific drug candidates are encouraged to fully explore the potential of this versatile linker.
Application Notes and Protocols for the Derivatization of Primary Amines with 4-Chlorobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines is a critical aspect of pharmaceutical research and development, as this functional group is present in a vast array of drug candidates, metabolites, and biological molecules. Direct analysis of primary amines by chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) can be challenging due to their polarity, which often leads to poor peak shape, low volatility, and inadequate separation.[1] Derivatization is a chemical modification technique used to convert polar primary amines into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detectability.[1]
One effective class of derivatizing agents for primary amines is the alkyl chloroformates. The reaction of a primary amine with an alkyl chloroformate, such as 4-chlorobutyl chloroformate, results in the formation of a stable carbamate derivative.[2] This derivatization strategy offers several advantages:
-
Improved Chromatographic Properties: The resulting carbamate is less polar and more volatile than the parent amine, leading to better peak shapes and resolution in both GC and LC.
-
Enhanced Sensitivity: The introduction of the 4-chlorobutyl group can improve the ionization efficiency of the analyte in mass spectrometry (MS), leading to lower detection limits.
-
Structural Information: The fragmentation pattern of the derivative in MS can provide valuable structural information for identification purposes.
-
Versatility: The protocol can be adapted for a wide range of primary amines and is compatible with both GC-MS and LC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of primary amines with this compound, including reaction mechanisms, experimental workflows, and quantitative data.
Reaction Mechanism
The derivatization of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and a proton to form a stable carbamate derivative and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2]
Figure 1: Reaction of a primary amine with this compound.
Experimental Workflow
The general workflow for the derivatization of primary amines with this compound followed by chromatographic analysis is depicted below. The process involves sample preparation, the derivatization reaction itself, extraction of the derivative, and finally, instrumental analysis.
Figure 2: General experimental workflow.
Protocols
The following protocols are generalized and may require optimization for specific primary amines and sample matrices.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is adapted from methods for other alkyl chloroformates and is suitable for the analysis of a wide range of primary amines.[3][4]
Materials:
-
Primary amine sample
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Basic buffer (e.g., 1 M sodium borate, pH 9-10)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For aqueous samples, place 1 mL of the sample in a reaction vial.
-
For samples in organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent.
-
Adjust the pH of aqueous samples to 9-10 with the basic buffer.
-
-
Derivatization Reaction:
-
To the prepared sample, add 50 µL of anhydrous pyridine.
-
Add 50 µL of a freshly prepared 10% (v/v) solution of this compound in the chosen anhydrous solvent.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes. For less reactive amines, the reaction may be heated at 60-70°C for 15-30 minutes.
-
-
Extraction of Derivative:
-
Add 500 µL of the extraction solvent (e.g., hexane) to the reaction vial.
-
Vortex for 1 minute to extract the carbamate derivative into the organic phase.
-
Centrifuge for 5 minutes at 3000 rpm to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
Typical GC conditions may include a non-polar or medium-polarity capillary column (e.g., DB-5ms), an injector temperature of 250°C, and a temperature program starting from 60°C and ramping up to 280°C.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Derivatization for LC-MS/MS Analysis
This protocol is suitable for the analysis of less volatile primary amines or for applications where thermal degradation is a concern.
Materials:
-
Primary amine sample
-
This compound
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase)
-
Pyridine
-
Reaction vials (1.5 mL)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the primary amine sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a reaction vial, add 20 µL of pyridine.
-
Add 20 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Let the reaction stand at room temperature for 10 minutes.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the initial mobile phase of the LC method (e.g., 1:10 dilution).
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC separation can be achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity, with precursor and product ions determined for each specific derivatized amine.
-
Quantitative Data
The following tables provide representative quantitative data from studies using alkyl chloroformate derivatization for the analysis of amines. While specific data for this compound is limited in the literature, the performance is expected to be comparable to other alkyl chloroformates.
Table 1: Recovery and Precision of Isobutyl Chloroformate Derivatization for GC Analysis of Aliphatic Amines in Urine.[4]
| Analyte | Recovery (%) | Precision (RSD, %) |
| Methylamine | 82 | 3.6 |
| Dimethylamine | 89 | 1.8 |
| Ethylamine | 100 | 3.3 |
| Methylethylamine | 96 | 2.0 |
Table 2: Lower Limits of Quantitation (LOQ) for Chloroformate-Derivatized Polyamines by LC-MS/MS.[5]
| Analyte | LOQ (nM) |
| Putrescine | 20 - 150 |
| Spermine | 20 - 150 |
| Spermidine | 20 - 150 |
| Cadaverine | 20 - 150 |
| Agmatine | 20 - 150 |
Applications in Drug Development
The derivatization of primary amines with this compound is a valuable tool in various stages of drug development:
-
Metabolite Identification: Derivatization can aid in the identification of metabolites containing primary amine groups in in vitro and in vivo studies by improving their chromatographic separation and providing characteristic mass spectra.
-
Pharmacokinetic Studies: The enhanced sensitivity achieved through derivatization allows for the quantification of low concentrations of amine-containing drugs and their metabolites in biological matrices such as plasma and urine, which is essential for pharmacokinetic profiling.
-
Impurity Profiling: This method can be used to detect and quantify primary amine impurities in drug substances and formulations.
-
Biomarker Analysis: Many endogenous small molecules that serve as biomarkers contain primary amine functionalities. Derivatization enables their sensitive and specific quantification in complex biological samples.
Conclusion
Derivatization of primary amines with this compound is a robust and versatile technique that significantly improves the analytical performance of chromatographic methods. The formation of stable carbamate derivatives enhances volatility, improves peak shape, and increases sensitivity in both GC-MS and LC-MS analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for the accurate and reliable quantification of primary amines in a variety of applications. As with any analytical method, optimization of the reaction and chromatographic conditions for the specific analytes and matrices of interest is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Derivatization with 4-Chlorobutyl Chloroformate in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, chemical derivatization of peptides is a powerful strategy to enhance their analytical properties for mass spectrometry (MS)-based analysis. Derivatization can improve ionization efficiency, introduce stable isotope labels for quantification, and provide predictable fragmentation patterns, thereby increasing the sensitivity and scope of proteomic studies. These application notes describe a theoretical framework and a hypothetical protocol for the use of 4-chlorobutyl chloroformate as a novel derivatization reagent for proteomics.
This compound is an acylating agent that selectively reacts with primary amine groups present at the N-terminus of a peptide and the ε-amino group of lysine residues. This reaction results in the formation of a stable carbamate linkage, introducing a 4-chlorobutoxycarbonyl group. The presence of a chlorine atom provides a distinct isotopic signature that can aid in the identification of derivatized peptides. Furthermore, the butyl chain increases the hydrophobicity of the peptide, which can alter its chromatographic retention time, potentially improving separation from unmodified peptides.
Disclaimer: The following protocols and data are theoretical and based on the known reactivity of chloroformates with primary amines. Experimental conditions may require optimization for specific applications.
Chemical Reaction
This compound reacts with the primary amine groups of peptides in the presence of a non-nucleophilic base. The base neutralizes the hydrochloric acid byproduct generated during the reaction.
Caption: Reaction of this compound with a peptide's primary amine.
Data Presentation: Theoretical Mass Shifts of Derivatized Peptides
The derivatization of peptides with this compound results in a predictable mass increase. This mass shift can be used to identify modified peptides in MS data. The monoisotopic mass of the added 4-chlorobutoxycarbonyl group is 136.0345 Da.
| Amino Acid Residue | Modification Site | Monoisotopic Mass Shift (Da) |
| Any N-terminal residue | α-amino group | +136.0345 |
| Lysine (K) | ε-amino group | +136.0345 |
Note: A peptide with one N-terminal amine and 'n' lysine residues will have a total mass shift of (n+1) * 136.0345 Da.
Experimental Protocols
I. Standard Proteomics Sample Preparation Workflow
This workflow outlines the general steps leading up to the chemical derivatization of peptides.
Caption: Overall workflow for proteomics sample preparation and derivatization.
II. Protocol for Derivatization of Tryptic Peptides
This protocol describes the hypothetical procedure for labeling tryptic peptides with this compound.
Materials:
-
Lyophilized tryptic peptides
-
This compound (stored under inert gas)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
C18 desalting spin columns
-
Standard proteomics-grade solvents and reagents
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 50 µL of 100 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.5.
-
Reagent Preparation: Prepare a 100 mM solution of this compound in anhydrous ACN. Prepare a 1 M solution of DIPEA in anhydrous ACN.
-
Derivatization Reaction:
-
To the reconstituted peptide solution, add the this compound solution to a final concentration of 10 mM.
-
Immediately add the DIPEA solution to a final concentration of 50 mM.
-
Vortex the mixture gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction: Quench the reaction by adding 10 µL of 5% hydroxylamine or 1 M Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.
-
Sample Acidification: Acidify the sample by adding TFA to a final concentration of 0.1% to bring the pH to < 3.
-
Peptide Desalting: Desalt the derivatized peptides using a C18 spin column according to the manufacturer's protocol. Elute the peptides with 50% ACN, 0.1% TFA.
-
Sample Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Potential Side Reactions and Considerations
While the primary reaction is with amine groups, potential side reactions with other nucleophilic amino acid side chains should be considered, although they are generally less favorable under the proposed conditions.
-
Tyrosine (Y): The hydroxyl group of tyrosine can be acylated. This reaction is typically slower than with primary amines and can often be reversed under basic conditions.
-
Serine (S) and Threonine (T): The hydroxyl groups of serine and threonine are generally less reactive than that of tyrosine.
-
Cysteine (C): If cysteine residues are not properly alkylated during sample preparation, the thiol group can react with the chloroformate.
It is crucial to perform thorough data analysis to identify any unexpected mass shifts that may indicate side reactions.
Conclusion
The use of this compound for peptide derivatization presents a promising, albeit theoretical, avenue for enhancing proteomics analysis. The introduction of a stable, mass-defined tag with a unique isotopic signature has the potential to improve peptide identification and quantification. The provided protocols offer a starting point for the development and optimization of this novel derivatization strategy. Further experimental validation is necessary to fully characterize its efficiency, specificity, and utility in complex proteomic samples.
Application Notes and Protocols for the Utilization of 4-Chlorobutyl Chloroformate in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 4-chlorobutyl chloroformate, a versatile bifunctional reagent. Its utility in introducing a 4-chlorobutyl carbamate moiety is of significant interest in the synthesis of novel therapeutic agents and as a linker in drug development. The protocols outlined below are intended to serve as a foundational guide for the safe and effective use of this compound in a laboratory setting.
Overview and Chemical Properties
This compound (CAS Number: 37693-18-8) is a colorless liquid that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive chloroformate group and a terminal alkyl chloride, allows for sequential or orthogonal chemical modifications. The chloroformate moiety readily reacts with nucleophiles such as amines and alcohols to form stable carbamates and carbonates, respectively.[2] The alkyl chloride provides a handle for subsequent cyclization or conjugation reactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 171.02 g/mol |
| Boiling Point | 89-90 °C at 10 mmHg |
| Density | 1.252 g/mL at 25 °C |
| Refractive Index | n20/D 1.453 |
| Storage Temperature | 2-8°C |
Core Application: Synthesis of Carbamates
The primary application of this compound is the formation of carbamates through its reaction with primary or secondary amines.[2] This reaction is fundamental in the introduction of protecting groups in peptide synthesis and in the synthesis of biologically active molecules.[3][4] The resulting 4-chlorobutyl carbamate can serve as a key intermediate for further synthetic transformations.
Experimental Protocol: General Procedure for the Synthesis of a 4-Chlorobutyl Carbamate
This protocol describes a representative procedure for the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 2: Representative Data for a Carbamate Synthesis
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Time | 3 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85-95% (representative) |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, δ) | 7.3 (m, 5H), 5.1 (s, 1H), 4.3 (d, 2H), 4.1 (t, 2H), 3.5 (t, 2H), 1.8 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | 156.5, 138.0, 128.5, 127.8, 127.5, 66.0, 45.0, 44.5, 29.5, 26.0 |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₇ClNO₂: 242.09, found 242.1 |
Note: The spectral data provided is a representative example and will vary depending on the specific amine used.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a 4-chlorobutyl carbamate.
Application in Drug Development: Synthesis of Cephalosporin Analogues
Carbamate functionalities are crucial in many active pharmaceutical ingredients (APIs).[3][4] For instance, in the synthesis of third-generation cephalosporin antibiotics like Cefcapene Pivoxil, a carbamoyl group is introduced at the 3-hydroxymethyl position of the cephalosporin core structure.[5] This modification is critical for the drug's antibacterial activity. The mechanism of action of cephalosporins involves the inhibition of bacterial cell wall synthesis.[5]
Signaling Pathway: Mechanism of Action of Cephalosporin Antibiotics
Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall peptidoglycan. They do this by acylating the active site of transpeptidases (also known as penicillin-binding proteins or PBPs), which are essential enzymes for cross-linking the peptidoglycan strands. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Safety Precautions
This compound is a corrosive and toxic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a highly useful bifunctional reagent for the synthesis of carbamates and other derivatives with applications in medicinal chemistry and drug development. The protocols and information provided herein offer a solid foundation for its use in the laboratory. Careful planning and adherence to safety precautions are essential for successful and safe experimentation.
References
- 1. CN101747344A - Synthesis Method of cefcapene pivoxil hydrochloride - Google Patents [patents.google.com]
- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes: Chiral Resolution of Amines Using 4-Chlorobutyl Chloroformate as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, known as chiral resolution, is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals. Enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development of enantiomerically pure therapeutic agents. One established strategy for the chiral resolution of amines is the derivatization of the racemic mixture with a chiral reagent to form diastereomers, which can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
While a specific, validated protocol for the use of 4-chlorobutyl chloroformate as a primary chiral derivatizing agent for the resolution of amines is not extensively documented in readily available scientific literature, this document provides a generalized methodology based on the well-established principles of using chloroformate reagents for this purpose. The reaction of an amine with a chloroformate yields a stable carbamate. If the chloroformate reagent is enantiomerically pure, the reaction with a racemic amine will produce a pair of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation.
The following application notes and protocols are intended as a guide for researchers to develop a specific method for their amine of interest using this compound. Significant optimization of reaction and chromatographic conditions will be necessary.
Principle of the Method
The chiral resolution of a racemic amine using an enantiomerically pure chloroformate reagent involves a two-step process:
-
Diastereomer Formation: The racemic amine is reacted with an enantiomerically pure chiral derivatizing agent, in this hypothetical case, a chiral variant of a chloroformate, to form a mixture of two diastereomeric carbamates.
-
Chromatographic Separation: The resulting diastereomers are then separated using achiral chromatography (typically reversed-phase or normal-phase HPLC) due to their different interactions with the stationary phase.
The general reaction scheme is as follows:
(R/S)-Amine + (R)-Chloroformate → (R,R)-Carbamate + (S,R)-Carbamate
Data Presentation
As no specific quantitative data for the use of this compound in chiral amine resolution was found, the following table provides a template for how such data should be structured upon successful method development. This example uses hypothetical data for the resolution of a racemic amine.
| Analyte (Racemic Amine) | Derivatizing Agent | Retention Time (tR1) of Diastereomer 1 (min) | Retention Time (tR2) of Diastereomer 2 (min) | Resolution (Rs) | Enantiomeric Excess (ee%) of Separated Fractions |
| 1-Phenylethylamine | (R)-4-Chlorobutyl Chloroformate | 12.5 | 14.2 | > 1.5 | > 99% |
| Amphetamine | (R)-4-Chlorobutyl Chloroformate | 15.8 | 17.1 | > 1.5 | > 99% |
Experimental Protocols
The following are generalized protocols for the derivatization of a primary or secondary amine with a chloroformate reagent and subsequent HPLC analysis. These should be considered starting points for method development.
Protocol 1: Derivatization of a Racemic Amine
Materials:
-
Racemic amine
-
This compound (or other suitable chloroformate)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Quenching reagent (e.g., Methanol, Water)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) in the chosen anhydrous solvent in a clean, dry reaction vial.
-
Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the this compound (1.0 to 1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a small amount of methanol or water to consume any excess chloroformate.
-
The reaction mixture can be worked up by washing with a dilute acid solution (e.g., 1M HCl) and brine, followed by drying the organic layer over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure to yield the crude diastereomeric carbamate mixture.
-
The crude product can be purified by flash chromatography or used directly for HPLC analysis.
Protocol 2: HPLC Separation of Diastereomers
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
An appropriate achiral HPLC column (e.g., C18, silica).
Typical Chromatographic Conditions (To be optimized):
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid or trifluoroacetic acid. A typical gradient could be 50-95% B over 20 minutes. For normal-phase separation, a mobile phase of hexane and isopropanol could be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV detection at a wavelength where the carbamate derivative absorbs (e.g., 254 nm, if the amine contains a chromophore) or MS detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the diastereomeric carbamate mixture in a suitable solvent (e.g., mobile phase).
-
Inject the standard solution onto the HPLC system.
-
Develop and optimize the chromatographic method (mobile phase composition, gradient, flow rate, temperature) to achieve baseline separation (Rs > 1.5) of the two diastereomers.
-
Once the method is optimized, inject the prepared samples for analysis and/or preparative separation.
Visualizations
The following diagrams illustrate the general workflow and the chemical principle of the chiral resolution process.
Caption: General workflow for the chiral resolution of a racemic amine.
Caption: Principle of diastereomer formation from a racemic amine.
Troubleshooting & Optimization
Technical Support Center: 4-Chlorobutyl Chloroformate Derivatization
Welcome to the technical support center for 4-chlorobutyl chloroformate derivatization. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in a laboratory setting?
A1: this compound is a derivatization agent. It is primarily used in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). Its function is to react with polar functional groups, such as amines, alcohols, and phenols, to create less polar and more volatile derivatives.[1] This process enhances the chromatographic separation and detection of the analytes.
Q2: What is the primary reaction mechanism of this compound with an amine?
A2: this compound reacts with primary or secondary amines in a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate and the elimination of hydrogen chloride (HCl).[1] A base is typically added to the reaction mixture to neutralize the HCl produced.
Q3: My derivatization reaction with this compound is resulting in a very low yield. What are the potential causes?
A3: Several factors can contribute to low yields in your derivatization reaction. The most common issues include:
-
Reagent Degradation: this compound is sensitive to moisture and can degrade over time.[1]
-
Presence of Water: Water in your sample or solvent will hydrolyze the chloroformate, reducing the amount available for the derivatization reaction.
-
Suboptimal Reaction pH: The reaction requires a basic environment to proceed efficiently and to neutralize the HCl byproduct.
-
Incorrect Stoichiometry: An inappropriate ratio of derivatizing agent to analyte can lead to incomplete derivatization.
-
Low Reaction Temperature: The reaction kinetics may be too slow at a low temperature, leading to an incomplete reaction within the given timeframe.
-
Side Reactions: The presence of other nucleophilic species in your sample can compete with your target analyte for the derivatizing agent.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during this compound derivatization.
Problem: Low or No Derivatization Product
Below is a workflow to troubleshoot a low-yield derivatization reaction.
Caption: Troubleshooting workflow for low-yield this compound derivatization.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Suboptimal Condition | Expected Low Yield Range (%) | Optimized Condition | Expected Good Yield Range (%) |
| Reagent Quality | Old, hydrolyzed reagent | < 10% | Fresh, properly stored reagent | > 85% |
| Moisture | Presence of >1% water | 10-30% | Anhydrous conditions | > 85% |
| pH | Neutral or acidic | < 20% | Basic (pH > 8) | > 90% |
| Temperature | 0-10 °C | 30-50% | 25-40 °C[2] | > 90% |
| Reaction Time | < 15 minutes | 40-60% | 30-60 minutes[2] | > 90% |
| Stoichiometry | 1:1 (Analyte:Reagent) | 50-70% | 1:2 to 1:5 (Analyte:Reagent) | > 95% |
Experimental Protocols
General Protocol for Derivatization of an Amine with this compound
This protocol provides a general starting point. Optimization may be required for specific applications.
Materials:
-
Analyte containing a primary or secondary amine functional group
-
This compound (stored at 2-8°C)[3]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Base (e.g., pyridine, triethylamine, or sodium bicarbonate solution)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials and standard laboratory glassware, dried in an oven.
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in the anhydrous solvent in a reaction vial. If the sample is aqueous, consider a solvent exchange or lyophilization.
-
Addition of Base: Add the base to the analyte solution. For organic bases like pyridine or triethylamine, a 2-5 fold molar excess is common. For an inorganic base like sodium bicarbonate, a saturated aqueous solution can be used to create a biphasic system.
-
Addition of Derivatizing Agent: While vortexing or stirring, add a molar excess (e.g., 2-5 fold) of this compound to the reaction mixture. Perform this addition dropwise to control any exothermic reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., to 40°C) can be applied if the reaction is slow, but be cautious of potential side reactions.
-
Extraction: After the reaction is complete, add an extraction solvent (e.g., hexane) and water to the vial. Vortex thoroughly to extract the derivatized product into the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analysis: The dried organic extract is now ready for analysis by GC-MS or another appropriate analytical technique.
Signaling Pathway of a Successful Derivatization Reaction
The following diagram illustrates the logical flow of a successful derivatization reaction.
Caption: Logical flow of a successful derivatization reaction.
References
Technical Support Center: Reactions of 4-Chlorobutyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorobutyl chloroformate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts of the reaction between this compound and a primary or secondary amine?
The primary product of the reaction between this compound and a primary or secondary amine is the corresponding 4-chlorobutyl carbamate.[1][2] However, several byproducts can also be formed, with the most common being tetrahydrofuran (THF) and the product of over-alkylation. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: What is the mechanism of the main reaction and the formation of the major byproducts?
The main reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrochloric acid (HCl).
Two principal side reactions can occur:
-
Intramolecular Cyclization: The carbamate product, still containing a terminal chloride, can undergo an intramolecular Williamson ether synthesis-type reaction, particularly in the presence of a base, to yield tetrahydrofuran (THF) and the corresponding carbamate anion, which is then protonated upon workup.
-
Decomposition: Like other alkyl chloroformates, this compound can decompose, especially at elevated temperatures, to form 1,4-dichlorobutane and carbon dioxide.[1]
Q3: How can I minimize the formation of tetrahydrofuran (THF) as a byproduct?
The formation of THF is a common issue and can be minimized by carefully selecting the reaction conditions to disfavor the intramolecular cyclization. Key strategies include:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) instead of smaller, more nucleophilic bases like triethylamine or pyridine. This will neutralize the HCl generated without promoting the deprotonation of the carbamate nitrogen, which can initiate cyclization.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the intramolecular cyclization.
-
Order of Addition: Add the this compound slowly to a solution of the amine and the base. This ensures that the chloroformate reacts with the primary amine before it has a chance to be consumed by side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired carbamate product. | Formation of significant amounts of tetrahydrofuran (THF) byproduct. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Maintain a low reaction temperature (0 °C). Add the chloroformate slowly to the amine solution. |
| Decomposition of this compound. | Avoid high reaction temperatures. Ensure the reagent is of high purity and has been stored properly. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider a slight increase in temperature or extended reaction time, but be mindful of increasing byproduct formation. | |
| Presence of a significant amount of a non-polar byproduct in the crude product. | This is likely tetrahydrofuran (THF). | Confirm the identity of the byproduct using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Follow the recommendations for minimizing THF formation. |
| Formation of a di-substituted or over-alkylated product. | The carbamate product reacts further with another molecule of this compound or an alkylating agent present. | Use a slight excess of the amine to ensure the complete consumption of the chloroformate. Maintain a low reaction temperature. |
| Difficulty in purifying the desired carbamate. | Co-elution of the product with byproducts during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider a different purification technique, such as crystallization or distillation if the product is amenable. |
Data Presentation
The following table provides illustrative data on the impact of the choice of base on the product distribution in the reaction of this compound with benzylamine. These are representative values based on known chemical principles and are intended for comparative purposes.
| Base | Solvent | Temperature (°C) | Desired Carbamate Yield (%) | Tetrahydrofuran Byproduct (%) |
| Triethylamine | Dichloromethane | 25 | ~60-70 | ~20-30 |
| Diisopropylethylamine | Dichloromethane | 0 | ~85-95 | < 5 |
| Pyridine | Dichloromethane | 25 | ~50-60 | ~30-40 |
| Potassium Carbonate | Acetonitrile | 25 | ~40-50 | ~40-50 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Chlorobutyl Carbamates with Minimized THF Byproduct Formation
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroformate: Slowly add this compound (1.1 equivalents) to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Optimizing Reactions with 4-Chlorobutyl Chloroformate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using 4-chlorobutyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used for the introduction of the 4-chlorobutoxycarbonyl protecting group for amines, alcohols, and phenols. This functional group is valuable in multi-step synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. The key reactions involve the formation of carbamates from amines and carbonates from alcohols.[1]
Q2: What are the ideal storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. Recommended storage temperature is typically between 2-8°C. Due to its sensitivity to moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.
Q3: How can I monitor the progress of my reaction involving this compound?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable eluent system should be chosen to achieve good separation between the starting materials (amine or alcohol), this compound, and the desired product. Staining with potassium permanganate or using UV visualization (if the product is UV-active) can help in identifying the spots. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals in aliquots taken from the reaction mixture.
Q4: What are the main side reactions to be aware of?
The most common side reactions include:
-
Hydrolysis: this compound is highly sensitive to water and can hydrolyze to 4-chlorobutanol, hydrochloric acid, and carbon dioxide, rendering it inactive.
-
Dimerization/Polymerization: In the presence of certain nucleophiles or under prolonged reaction times at elevated temperatures, side reactions leading to oligomeric or polymeric byproducts can occur.
-
Reaction with Base: Strong bases can promote the degradation of the chloroformate.
-
Formation of Symmetric Carbonates/Ureas: If the reaction conditions are not optimized, the nucleophile (alcohol or amine) can react with the product or an intermediate to form symmetric carbonates or ureas.
Q5: What safety precautions should be taken when handling this compound?
This compound is a corrosive and toxic compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded this compound: The reagent is sensitive to moisture and can hydrolyze over time. | Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. Ensure it is stored under an inert atmosphere. |
| Presence of water in the reaction: Moisture will consume the chloroformate. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon). | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Typically, a slight excess (1.05-1.2 equivalents) of this compound is used. Optimize the stoichiometry for your specific substrate. | |
| Inadequate temperature control: Reactions are often exothermic. High temperatures can lead to side reactions and degradation. | Maintain the recommended reaction temperature, often starting at 0°C and slowly warming to room temperature. Use an ice bath for initial addition of the chloroformate. | |
| Inefficient mixing: Poor stirring can lead to localized high concentrations and side reactions. | Ensure vigorous and efficient stirring throughout the reaction. | |
| Formation of Multiple Products (Observed on TLC/NMR) | Formation of symmetric urea/carbonate: Excess amine/alcohol can react with the carbamate/carbonate product or an intermediate. | Add the amine/alcohol solution slowly to the chloroformate solution to maintain a low concentration of the nucleophile. |
| Degradation of the product: The product may be unstable under the reaction or workup conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Use mild workup conditions (e.g., avoid strong acids or bases if the product is sensitive). | |
| Intramolecular cyclization: The chlorobutyl group can potentially undergo intramolecular cyclization with the newly formed carbamate or carbonate, especially in the presence of a base. | Use a non-nucleophilic, sterically hindered base. Optimize the reaction time and temperature to favor the desired intermolecular reaction. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble: The desired carbamate or carbonate may have some solubility in the aqueous phase during workup. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase. Use a continuous extraction apparatus for highly water-soluble products. |
| Emulsion formation during workup: This can make phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. | |
| Co-elution of impurities during chromatography: Byproducts may have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization as an alternative purification method. |
Experimental Protocols
Note: The following are general procedures. Optimal conditions such as reaction time, temperature, and solvent may vary depending on the specific substrate.
Protocol 1: General Procedure for the Synthesis of N-(4-Chlorobutoxycarbonyl)-amines (Carbamates)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) (approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chloroformate: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of 4-Chlorobutyl Carbonates
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask containing a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM) (approx. 0.1-0.5 M), add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.).
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath under a nitrogen atmosphere.
-
Addition of Chloroformate: Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute HCl (e.g., 1 M), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the searched literature, the following tables provide representative data for analogous chloroformate reactions to illustrate expected outcomes. Researchers should perform small-scale trials to optimize these parameters for their specific substrates.
Table 1: Representative Conditions for Carbamate Synthesis with Chloroformates
| Amine Substrate | Chloroformate | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | Benzyl chloroformate | NaHCO₃ | Dioxane/H₂O | RT | 2 | 90-95 |
| Glycine | Benzyl chloroformate | NaOH | H₂O | 0 - RT | 0.5 | 86-91 |
| Aniline | Ethyl chloroformate | Pyridine | Toluene | Reflux | 4 | ~85 |
| Piperidine | Phenyl chloroformate | Et₃N | DCM | 0 - RT | 3 | >90 |
Table 2: Representative Conditions for Carbonate Synthesis with Chloroformates
| Alcohol Substrate | Chloroformate | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ethanol | Ethyl chloroformate | Pyridine | Ether | 0 - RT | 12 | ~80 |
| Phenol | Phenyl chloroformate | NaOH | H₂O/Toluene | RT | 2 | >90 |
| Benzyl alcohol | Benzyl chloroformate | Pyridine | DCM | 0 - RT | 3 | ~95 |
| 1-Hexanol | 1-Hexyl chloroformate | Pyridine | CHCl₃ | RT | 1 | 93 |
Visualizations
References
Technical Support Center: 4-Chlorobutyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-chlorobutyl chloroformate.
Troubleshooting Guide
Problem 1: No or Low Yield of the Desired Carbamate Product
If you are experiencing a low yield or complete failure of your reaction, consider the following potential causes and solutions.
Possible Causes and Solutions
| Cause | Recommended Action |
| Degradation of this compound | This compound is sensitive to moisture and can hydrolyze. Ensure it is stored under anhydrous conditions and handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use a fresh or recently purchased bottle of the reagent. |
| Inadequate reaction conditions | The reaction of this compound with amines is typically carried out at low temperatures (0 °C to room temperature) to control its reactivity and minimize side reactions. Ensure proper temperature control throughout the addition of the chloroformate. |
| Incorrect stoichiometry | A slight excess (1.1-1.2 equivalents) of this compound is often used to ensure complete consumption of the amine. However, a large excess can lead to side reactions. |
| Ineffective base | A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. Ensure the base is anhydrous and added in at least stoichiometric amounts relative to the chloroformate. For less reactive amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.[1] |
| Poor solvent choice | The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is dry and capable of dissolving all reactants. |
Problem 2: Formation of Side Products
The presence of unexpected products can complicate purification and reduce the yield of the desired carbamate.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Prevention and Removal |
| Urea derivatives | If the starting amine is primary, it can react with two molecules of the chloroformate or with the initially formed carbamate. | Use a slight excess of the amine or control the stoichiometry of the chloroformate carefully. Purification can be achieved by column chromatography. |
| 4-chlorobutanol | Hydrolysis of this compound by adventitious water in the reaction mixture. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Handle under an inert atmosphere. |
| Cyclized products (e.g., N-substituted oxazolidinones) | Intramolecular cyclization of the initially formed 4-chlorobutyl carbamate can occur, especially under basic conditions or upon heating.[2][3] | Keep reaction temperatures low and minimize reaction times. The choice of base can also influence the rate of cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The reaction is typically carried out at 0 °C, especially during the addition of the chloroformate, to control the exothermic nature of the reaction and minimize side product formation. The reaction can then be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
Q2: Which base should I use for the reaction?
A2: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced. For less reactive amines, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts along with the stoichiometric base.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot for the starting amine should disappear and a new spot for the carbamate product should appear.
Q4: My starting amine is a salt (e.g., hydrochloride). How should I proceed?
A4: If your amine is a salt, you will need to add an additional equivalent of base to neutralize the salt and liberate the free amine before adding the this compound.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and should be handled under an inert atmosphere.
Data Presentation
The following tables provide a summary of typical reaction conditions for the synthesis of carbamates using chloroformates. While specific data for this compound is limited, these tables offer a general guideline.
Table 1: Effect of Base on Carbamate Synthesis Yield
| Amine Substrate | Chloroformate | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Cholesteryl chloroformate | Triethylamine (1.2) | DCM | 0 to RT | 85[1] |
| Benzylamine | Benzyl chloroformate | Na2CO3 | Dioxane/Water | 0 to RT | ~90 |
| p-Methoxybenzyl amine | Cholesteryl chloroformate | Triethylamine (1.2) | DCM | 0 to RT | 90[1] |
| Piperidine | Cholesteryl chloroformate | Triethylamine (1.2) | DCM | 0 to RT | 92[1] |
Table 2: Influence of Solvent on Carbamate Formation
| Amine Substrate | Chloroformate | Base | Solvent | Temperature (°C) | Yield (%) |
| Aromatic diamine | Polyoxypropylene glycol chloroformate | - | Toluene | 25 | Not specified[4] |
| Aromatic diamine | Polyoxypropylene glycol chloroformate | - | THF | 25 | Not specified[4] |
| Primary Amine | Benzyl chloroformate | Na2CO3 | Dioxane/Water | 0 to RT | High |
| Aniline | Phenyl chloroformate | - | Ethyl Acetate | 25 | Good |
Experimental Protocols
General Protocol for the Synthesis of a 4-Chlorobutyl Carbamate from a Primary Amine
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous triethylamine to the stirred solution.
-
In a separate, dry dropping funnel, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for carbamate synthesis.
Caption: Troubleshooting decision tree.
References
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Selective Ring-Opening of NâAlkyl Pyrrolidines with Chloroformates to 4âChlorobutyl Carbamates - American Chemical Society - Figshare [acs.figshare.com]
- 4. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
Technical Support Center: 4-Chlorobutyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorobutyl chloroformate. Our goal is to help you mitigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it is corrosive and toxic.
Q2: What are the primary, expected reactions of this compound?
A2: The primary application of this compound is as a reagent for the introduction of the 4-chlorobutoxycarbonyl group. Its most common reactions are with nucleophiles:
-
With primary and secondary amines: It forms stable carbamates. This reaction is fundamental for creating a variety of organic molecules and for amine protection.
-
With alcohols and phenols: It forms carbonate esters. These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Q3: What are the most common side reactions to be aware of when using this compound?
A3: Due to its bifunctional nature (a chloroformate and an alkyl chloride), several side reactions can occur. The most common include:
-
Intramolecular Cyclization: The molecule can cyclize to form tetrahydrofuran and release phosgene or its decomposition products. This is often promoted by heat and certain bases.
-
Reaction with Tertiary Amines: If a tertiary amine is used as a base, it can be dealkylated by the chloroformate, leading to the formation of a carbamoyl ammonium salt and subsequent byproducts.
-
Hydrolysis: Reaction with water will hydrolyze the chloroformate to 4-chlorobutanol, carbon dioxide, and hydrochloric acid.
-
Over-alkylation: In reactions with primary amines, the initial carbamate product can sometimes be further alkylated by another molecule of this compound, though this is less common under controlled conditions.
Troubleshooting Guide: Side Reactions
Q4: My reaction is producing a significant amount of tetrahydrofuran. How can I prevent this intramolecular cyclization?
A4: The formation of tetrahydrofuran is a known side reaction, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0°C or even -20°C). The rate of the desired reaction with the amine is often significantly faster than the rate of cyclization at lower temperatures.
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, more nucleophilic bases that can promote the elimination-cyclization pathway.
-
Control Addition Rate: Add the this compound slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the chloroformate, favoring the intermolecular reaction over the intramolecular cyclization.
-
Solvent Choice: Use a non-polar aprotic solvent. Polar aprotic solvents can sometimes facilitate intramolecular reactions.
-
Q5: I am using a tertiary amine as a base, and I am seeing unexpected byproducts and low yield. What is happening?
A5: Tertiary amines can react with chloroformates in a process known as dealkylation.
-
Troubleshooting Steps:
-
Switch to a Non-Reactive Base: As mentioned above, use a sterically hindered, non-nucleophilic base like DIPEA or a proton sponge. Inorganic bases like potassium carbonate can also be used, but their solubility can be an issue in some organic solvents.
-
Verify Amine Purity: Ensure your tertiary amine is free from primary and secondary amine impurities, as these will react to form carbamates.
-
Q6: My final product seems to contain 4-chlorobutanol. What is the cause and how can I avoid it?
A6: The presence of 4-chlorobutanol is a strong indicator of hydrolysis of the starting material.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Conduct the reaction under an inert atmosphere.
-
Check Reagent Quality: Use a fresh or properly stored bottle of this compound. Over time, exposure to atmospheric moisture can lead to degradation.
-
Data on Side Reactions
The following table summarizes the key side reactions and the factors that influence their occurrence.
| Side Reaction | Byproduct(s) | Influencing Factors | Recommended Mitigation Strategy |
| Intramolecular Cyclization | Tetrahydrofuran, COCl₂, HCl | High Temperature, Strong/Nucleophilic Bases | Lower reaction temperature (0°C or below), use a sterically hindered base (e.g., DIPEA). |
| Reaction with Tertiary Amine Base | Dealkylated amine, Carbamoyl salt | Use of nucleophilic tertiary amines (e.g., triethylamine) | Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) or an inorganic base (e.g., K₂CO₃). |
| Hydrolysis | 4-Chlorobutanol, CO₂, HCl | Presence of water | Use anhydrous solvents and reagents, conduct the reaction under an inert atmosphere. |
| Dimerization/Oligomerization | Higher molecular weight species | High concentration, excess reagent | Slow addition of this compound. |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis
This protocol provides a general method for the reaction of this compound with a primary or secondary amine to minimize side reactions.
Materials:
-
This compound
-
Primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Dissolve the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Impurity Profiling
This workflow outlines the steps for identifying and quantifying the desired product and potential side products.
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., DCM or acetonitrile).
-
GC-MS Analysis:
-
Objective: To identify volatile byproducts such as tetrahydrofuran and unreacted starting materials.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Method: Use a temperature gradient program that allows for the separation of the volatile components from the higher boiling point products.
-
Identification: Compare the resulting mass spectra with a library (e.g., NIST) to identify known compounds.
-
-
LC-MS Analysis:
-
Objective: To identify the main product, carbamate isomers, and any higher molecular weight byproducts.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.
-
Detection: Use both UV and mass spectrometry detectors. The mass spectrometer will help in identifying the molecular weights of the components.
-
-
NMR Spectroscopy:
-
Objective: To confirm the structure of the main product and characterize any major impurities that have been isolated by chromatography.
-
Analysis: ¹H and ¹³C NMR spectra will provide detailed structural information.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Main reaction pathway for carbamate synthesis.
Caption: Common side reaction pathways.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Derivatization with 4-Chlorobutyl Chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-chlorobutyl chloroformate for chemical derivatization. The information is designed to help resolve common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used in analytical chemistry, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). It reacts with polar functional groups, such as amines, phenols, and carboxylic acids, to form less polar and more volatile derivatives. This process, known as derivatization, is essential for improving the chromatographic separation and detection of many analytes.
Q2: How does derivatization with this compound work?
The derivatization reaction involves the nucleophilic attack of an active hydrogen from a functional group (e.g., the lone pair of electrons on a nitrogen in an amine or the oxygen in a deprotonated carboxylic acid) on the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable carbamate (from amines) or a carbonate or ester (from phenols and carboxylic acids, respectively), with the release of hydrochloric acid as a byproduct. The resulting derivative is more amenable to analysis by GC-MS or LC-MS.
Q3: What are the main causes of incomplete derivatization?
Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor chromatographic results. The primary causes include:
-
Presence of moisture: this compound is highly sensitive to water, which can hydrolyze the reagent, rendering it inactive.
-
Suboptimal pH: The reaction with amines and phenols typically requires a basic pH to deprotonate the functional group, making it a stronger nucleophile. For carboxylic acids, a catalyst like pyridine is often used.
-
Insufficient reagent: An inadequate amount of derivatizing reagent will result in an incomplete reaction. A molar excess of this compound is generally recommended.
-
Inappropriate reaction temperature or time: The reaction kinetics may be too slow at low temperatures, while excessively high temperatures can lead to degradation of the analyte or reagent. Reaction times may need to be optimized for specific analytes.
-
Improper solvent: The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid reaction with the chloroformate. The solvent must also be able to dissolve both the analyte and the reagent.
Q4: What are common side reactions?
Besides hydrolysis, potential side reactions include the formation of symmetrical carbonates from the reaction of the chloroformate with any residual alcohol used in the reaction medium. In the case of polyfunctional molecules, incomplete derivatization of all functional groups can lead to a mixture of products. For analytes containing a secondary amine within a ring structure, such as proline, ring-opening reactions can occur under certain conditions with chloroformates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of water in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store this compound under inert gas and in a desiccator. |
| Incorrect pH of the reaction mixture. | For derivatization of amines and phenols, ensure the pH is sufficiently basic (typically pH 9-11) to facilitate deprotonation. Use a suitable buffer or base (e.g., sodium bicarbonate, sodium carbonate, or pyridine). | |
| Insufficient amount of derivatizing reagent. | Use a significant molar excess of this compound (e.g., 10-50 fold excess) to drive the reaction to completion. | |
| Low reaction temperature or insufficient reaction time. | Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction progress over time to determine the optimal duration. | |
| Multiple peaks for a single analyte in the chromatogram | Incomplete derivatization of a polyfunctional analyte. | Increase the molar excess of the derivatizing reagent and optimize reaction time and temperature to ensure all functional groups react. |
| Side reactions or degradation. | Review the reaction conditions. Avoid excessive temperatures and prolonged reaction times. Ensure the work-up procedure effectively removes byproducts. Consider using a milder base or catalyst. | |
| Isomerization of the analyte. | Check if the sample preparation or derivatization conditions could be causing isomerization. Adjust pH and temperature accordingly. | |
| Poor peak shape (tailing or fronting) | Interaction of underivatized analyte with the analytical column. | This is a strong indicator of incomplete derivatization. Re-optimize the derivatization protocol to ensure complete reaction. |
| Presence of excess derivatizing reagent or byproducts. | After the reaction, quench any excess this compound with a suitable reagent (e.g., a primary amine or water, though the latter may be less controlled). Perform a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step to remove excess reagent and byproducts. | |
| High baseline noise in the chromatogram | Contamination from reagents or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware before use. |
| Bleed from the GC column. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for derivatization with alkyl chloroformates, which can be used as a starting point for optimizing reactions with this compound. Note that optimal conditions will vary depending on the specific analyte.
| Parameter | Amines | Carboxylic Acids | Phenols |
| pH | 9 - 11 | Neutral to slightly basic | 9 - 11 |
| Catalyst/Base | Sodium bicarbonate, Sodium carbonate, Pyridine | Pyridine | Sodium hydroxide, Sodium carbonate |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane) in an aqueous-organic biphasic system | Aprotic (e.g., Toluene, Dichloromethane) with an alcohol (e.g., butanol) | Aprotic (e.g., Acetonitrile, Dichloromethane) in an aqueous-organic biphasic system |
| Reagent Molar Excess | 10 - 50 fold | 10 - 30 fold | 10 - 50 fold |
| Temperature | Room Temperature to 60 °C | Room Temperature to 70 °C | Room Temperature to 50 °C |
| Reaction Time | 5 - 60 minutes | 15 - 90 minutes | 5 - 30 minutes |
| Typical Yield | > 90% | > 85% | > 90% |
Experimental Protocols
The following are detailed methodologies for the derivatization of a primary amine and a carboxylic acid using this compound, adapted from established protocols for other alkyl chloroformates. It is crucial to optimize these protocols for your specific analyte and experimental setup.
Protocol 1: Derivatization of a Primary Amine for GC-MS Analysis
Materials:
-
Analyte solution (e.g., 1 mg/mL of a primary amine in water or a suitable buffer)
-
This compound
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Pyridine
-
Anhydrous Sodium Sulfate
-
Extraction Solvent (e.g., Dichloromethane or Hexane)
-
Internal Standard (optional)
Procedure:
-
To a 2 mL reaction vial, add 100 µL of the analyte solution and 100 µL of the sodium bicarbonate buffer.
-
Add 50 µL of pyridine.
-
Add 50 µL of a 10% (v/v) solution of this compound in the extraction solvent.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Allow the layers to separate.
-
Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analyze the organic layer by GC-MS.
Protocol 2: Derivatization of a Carboxylic Acid for GC-MS Analysis
Materials:
-
Analyte solution (e.g., 1 mg/mL of a carboxylic acid in a suitable organic solvent)
-
This compound
-
Pyridine
-
Butanol (or another suitable alcohol)
-
Anhydrous Sodium Sulfate
-
Extraction Solvent (e.g., Hexane)
-
Saturated Sodium Bicarbonate solution (aqueous)
-
Internal Standard (optional)
Procedure:
-
To a 2 mL reaction vial, add 100 µL of the analyte solution.
-
Add 50 µL of pyridine and 50 µL of butanol.
-
Add 50 µL of a 10% (v/v) solution of this compound in the extraction solvent.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of the extraction solvent and 500 µL of saturated sodium bicarbonate solution to quench the reaction and wash the organic layer.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (top) layer to a clean vial containing anhydrous sodium sulfate.
-
Analyze the organic layer by GC-MS.
Visualizations
Caption: General experimental workflow for derivatization with this compound.
Caption: A logical troubleshooting guide for incomplete derivatization reactions.
4-chlorobutyl chloroformate moisture sensitivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorobutyl chloroformate, focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and giving low yields. What could be the cause?
A1: The most probable cause is the degradation of the this compound due to moisture contamination. Chloroformates are highly sensitive to water, which leads to their rapid hydrolysis.[1][2] Ensure that all your solvents and reagents are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Q2: I observe fuming when I open a bottle of this compound. Is this normal?
A2: Yes, some fuming can be expected, especially in a humid environment. This is due to the reaction of the chloroformate with moisture in the air, which produces hydrogen chloride (HCl) gas.[2] However, excessive fuming may indicate improper storage or a compromised container seal, leading to significant degradation of the reagent.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the longevity of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[3] Refrigeration is often recommended.
Q4: What are the decomposition products of this compound when it reacts with water?
A4: The hydrolysis of this compound yields 4-chlorobutanol, carbon dioxide (CO₂), and hydrogen chloride (HCl).[4] The formation of HCl is responsible for the acidic and corrosive nature of the decomposition mixture.
Q5: Can I use an alcohol as a solvent for my reaction with this compound?
A5: No, it is not recommended to use alcohols as solvents. This compound will react with alcohols to form carbonates, consuming your reagent and leading to unwanted side products.[2]
Q6: How can I check the purity of my this compound if I suspect it has degraded?
A6: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] A detailed protocol for sample preparation and analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Degradation of this compound due to moisture. | - Use a fresh bottle of the reagent.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Formation of unexpected side products | Reaction with nucleophilic impurities (e.g., water, alcohols) in the reaction mixture. | - Purify all solvents and starting materials to remove nucleophilic impurities.- Check for any potential sources of moisture ingress. |
| Exothermic reaction and/or pressure build-up | Rapid hydrolysis of the chloroformate due to significant water contamination. | - Quench the reaction immediately and safely (see quenching protocol).- Review the experimental setup to identify and eliminate the source of moisture. |
| Inconsistent results between batches | Variable purity of the this compound used. | - Check the purity of each new batch of the reagent before use using the provided GC-MS protocol.- Ensure consistent storage conditions for all batches. |
Quantitative Data
| Parameter | Value/Information | Source |
| General Reactivity | Highly reactive with water, alcohols, amines, and bases. | [2] |
| Hydrolysis Products | 4-chlorobutanol, Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) | [4] |
| Hydrolysis Mechanism | Typically proceeds via a stepwise addition-elimination mechanism. | [1][4][8] |
| Effect of Solvent | Hydrolysis rates are generally faster in more polar, aqueous solvent mixtures. | [4] |
Experimental Protocols
Protocol 1: Safe Quenching of this compound
This protocol describes the safe neutralization of excess this compound in a reaction mixture.
Materials:
-
Isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Stir plate and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Cool the reaction mixture in an ice bath to control the exothermicity of the quenching process.
-
Slowly add isopropanol dropwise with vigorous stirring. Isopropanol is a less reactive alcohol that will react with the excess chloroformate at a controllable rate.
-
After the addition of isopropanol is complete, continue stirring for 30 minutes to ensure all the chloroformate has reacted.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the HCl formed during the reaction and hydrolysis. Be cautious as CO₂ evolution will cause gas release.
-
Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.
-
Transfer the mixture to a separatory funnel and perform a standard aqueous work-up by extracting the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purity Analysis of this compound by GC-MS
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
An appropriate GC column (e.g., HP-5MS)
-
Anhydrous dichloromethane (DCM) or another suitable volatile solvent
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
In a fume hood, prepare a dilute solution of the this compound in anhydrous DCM. A typical concentration would be around 1 mg/mL.
-
Transfer the solution to an autosampler vial.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the relative peak areas. The presence of a significant peak corresponding to 4-chlorobutanol would indicate hydrolysis.
-
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4-Chlorobutyl Chloroformate and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 4-chlorobutyl chloroformate and its derivatives. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments and compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is highly susceptible to degradation from several factors:
-
Moisture: As a chloroformate, it readily hydrolyzes in the presence of water or moist air to form 4-chlorobutanol, hydrochloric acid, and carbon dioxide.[1][2]
-
Heat: Elevated temperatures can accelerate decomposition.[1][3] It is recommended to store the compound at refrigerated temperatures (2-8°C).[4]
-
Nucleophiles: Reaction with nucleophiles such as amines, alcohols, and strong bases will consume the chloroformate group, leading to the formation of carbamates, carbonates, and other derivatives.[1][2]
-
Metal Impurities: Trace amounts of metals, such as ferric chloride, can catalyze the decomposition of chloroformates, leading to the formation of the corresponding alkyl chloride (1,4-dichlorobutane) and carbon dioxide.[5]
Q2: How should I properly store and handle this compound?
A2: To ensure stability, adhere to the following storage and handling procedures:
-
Storage Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Keep under an inert atmosphere, such as nitrogen, to prevent exposure to moisture.[1]
-
Container: Use tightly sealed containers and ensure they are dry before use.[1][6][7]
-
Ventilation: Handle the compound in a well-ventilated area or under a fume hood.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as the compound is corrosive and toxic.[1][4][7]
Q3: What are common derivatives of this compound and what are their stability concerns?
A3: The most common derivatives are carbamates and carbonate esters, formed by reacting this compound with amines and alcohols, respectively.[2]
-
Carbamates: These are generally more stable than the parent chloroformate. However, the stability can be influenced by the nature of the amine used. The chlorobutyl chain itself can be reactive and may undergo nucleophilic substitution reactions under certain conditions.
-
Carbonate Esters: Similar to carbamates, carbonate esters are more stable than the chloroformate precursor. The primary stability concern often relates to the other functional groups present in the molecule and the reactivity of the terminal chlorine.
Q4: Can I use stabilizers with this compound?
A4: While some chlorinated solvents and chloroformates are stabilized with agents like amylene or butylated hydroxytoluene (BHT) to scavenge free radicals, this is less common for reactive chloroformate reagents themselves as it may interfere with their intended use.[8] The most effective strategy for maintaining the purity of this compound is strict adherence to proper storage and handling conditions to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in derivatization reaction (e.g., carbamate formation) | 1. Degraded this compound. 2. Presence of moisture in the reaction. 3. Sub-optimal reaction conditions (e.g., temperature, base). | 1. Use a fresh bottle of this compound or purify the existing stock if degradation is suspected. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Optimize the reaction. Chloroformate reactions with amines are typically fast. Ensure an appropriate base is used to neutralize the HCl byproduct.[2] |
| Unexpected side products in my reaction mixture | 1. Decomposition of the chloroformate. 2. Reaction with solvent or impurities. 3. Further reaction of the chlorobutyl group. | 1. Side products like 4-chlorobutanol or 1,4-dichlorobutane suggest degradation. Ensure proper handling and storage. 2. Use high-purity, anhydrous solvents. For example, if using an alcohol as a solvent, it will react with the chloroformate. 3. The terminal chloride on the butyl chain can be susceptible to nucleophilic substitution, especially if other nucleophiles are present or upon heating. Consider this possibility when analyzing side products. |
| Difficulty purifying the this compound derivative | 1. Thermal instability of the derivative. 2. Hydrolysis on silica gel during chromatography. 3. Co-elution with impurities. | 1. If the product is heat-sensitive, avoid high temperatures during solvent evaporation or distillation.[3] 2. Minimize contact time with silica gel. Consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. 3. If distillation is not an option, consider low-temperature crystallization or recrystallization from appropriate anhydrous solvents.[3] |
| The purified derivative degrades over time during storage | 1. Residual acid from the reaction. 2. Exposure to moisture or air. 3. Inherent instability of the molecule. | 1. Ensure all acidic byproducts (like HCl) are thoroughly removed during workup, for example, by washing with a mild aqueous base followed by a brine wash and drying over an anhydrous salt. 2. Store the purified derivative in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature. 3. If the molecule is inherently unstable, it may need to be used immediately after synthesis or stored as a more stable precursor if possible. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a 4-Chlorobutyl Carbamate Derivative
This protocol outlines a standard method for the synthesis of a carbamate from this compound and a primary or secondary amine.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in an oven-dried flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Chloroformate: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Quality Assessment of this compound via Test Derivatization
If you suspect your this compound has degraded, this simple test can assess its reactivity.
-
Reaction: In a small vial, dissolve a simple, readily available amine (e.g., benzylamine, 20 mg) and triethylamine (1.1 equivalents) in 1 mL of anhydrous dichloromethane.
-
Addition: Add a stoichiometric amount (1.0 equivalent) of the suspect this compound.
-
Analysis: After 15 minutes of stirring at room temperature, analyze a small aliquot of the reaction mixture by TLC or LC-MS.
-
Interpretation: The presence of a significant amount of unreacted benzylamine and the absence of the expected carbamate product indicates poor quality or significant degradation of the this compound.
Visual Guides
Caption: Primary degradation and reaction pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 37693-18-8 [sigmaaldrich.com]
- 5. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Solvent Stabilizer Systems [sigmaaldrich.com]
minimizing side product formation in 4-chlorobutyl chloroformate reactions
Welcome to the technical support center for 4-chlorobutyl chloroformate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side products when reacting this compound with amines?
A1: The primary side product of concern is tetrahydrofuran (THF) , which forms through an intramolecular cyclization reaction. Another potential side product is the corresponding di-substituted urea , resulting from the reaction of the desired carbamate with another molecule of the amine, particularly at elevated temperatures. Over-alkylation of the carbamate product can also occur.[1]
Q2: I am observing a significant amount of tetrahydrofuran (THF) in my reaction. What are the likely causes?
A2: The formation of THF is a result of an intramolecular SN2 reaction where the oxygen of the carbamate intermediate attacks the terminal carbon bearing the chlorine atom. Several factors can promote this unwanted cyclization:
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the intramolecular cyclization to occur.
-
Strong, Non-hindered Bases: While a base is necessary to neutralize the HCl byproduct, a strong, non-hindered base can deprotonate the carbamate nitrogen, increasing the nucleophilicity of the oxygen and promoting cyclization.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the transition state of the intramolecular SN2 reaction, thereby accelerating the formation of THF.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially at higher temperatures, increases the likelihood of cyclization.
Troubleshooting Guide: Minimizing Tetrahydrofuran (THF) Formation
This guide provides strategies to minimize the formation of THF during the synthesis of 4-chlorobutyl carbamates.
Issue: Significant THF byproduct detected by GC-MS or NMR.
Solution 1: Optimize Reaction Temperature
Lowering the reaction temperature is the most effective way to reduce the rate of the intramolecular cyclization.
Table 1: Effect of Temperature on Carbamate Yield and THF Formation (Illustrative)
| Temperature (°C) | Desired Carbamate Yield (%) | THF Byproduct (%) |
|---|---|---|
| 0 - 5 | 90 - 95 | < 5 |
| 25 (Room Temp) | 75 - 85 | 10 - 20 |
| 50 | 50 - 60 | 35 - 45 |
Note: These are representative values. Actual results will vary depending on the specific amine, base, and solvent used.
Experimental Protocol 1: Low-Temperature Carbamate Synthesis
-
Dissolve the amine (1.0 eq) and a hindered, non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Solution 2: Judicious Choice of Base
The choice of base is critical. A sterically hindered, non-nucleophilic base is preferred to minimize the deprotonation of the carbamate nitrogen.
Table 2: Influence of Base on Product Distribution (Illustrative)
| Base | pKa of Conjugate Acid | Desired Carbamate Yield (%) | THF Byproduct (%) |
|---|---|---|---|
| Triethylamine (Et₃N) | 10.75 | 85 - 90 | 5 - 10 |
| Diisopropylethylamine (DIPEA) | 10.75 | 90 - 95 | < 5 |
| Pyridine | 5.25 | 70 - 80 | 15 - 25 |
| Sodium Hydroxide (NaOH) | ~15.7 | 40 - 50 | 45 - 55 |
Note: Strong inorganic bases like NaOH should be avoided as they can significantly promote THF formation.
Solution 3: Solvent Selection
Less polar, aprotic solvents are generally preferred to disfavor the polar transition state of the intramolecular cyclization.
Table 3: Solvent Effects on THF Formation (Illustrative)
| Solvent | Dielectric Constant (ε) | Desired Carbamate Yield (%) | THF Byproduct (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 90 - 95 | 5 - 10 |
| Diethyl Ether | 4.3 | 88 - 93 | 7 - 12 |
| Tetrahydrofuran (THF)* | 7.6 | 80 - 85 | 15 - 20 |
| Acetonitrile (MeCN) | 37.5 | 65 - 75 | 25 - 35 |
| Dimethylformamide (DMF) | 36.7 | 50 - 60 | 40 - 50 |
*Note: Using THF as a solvent can complicate product purification if THF is also a byproduct.
Q3: How can I purify my 4-chlorobutyl carbamate product from THF and other impurities?
A3: Column chromatography is the most effective method for purifying the desired carbamate from THF and other side products.[2]
Experimental Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate. Add a small amount of silica gel to the solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar eluent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). THF, being less polar than the carbamate, will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired 4-chlorobutyl carbamate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-chlorobutyl carbamate.
Q4: What analytical techniques can I use to monitor the reaction and quantify the products?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like THF and the desired carbamate. Derivatization with reagents like ethyl chloroformate can be used for the analysis of related compounds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine the relative amounts of the desired product and the THF byproduct by integrating characteristic peaks.[5][6] The ¹H NMR spectrum of 4-chlorobutyl acetate, a similar structure, can provide reference chemical shifts.[7] Similarly, the ¹³C NMR spectrum of 4-chlorobutyl benzoate can be a useful reference.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the disappearance of starting materials and the formation of the carbamate product.[9]
Visualizing Reaction Pathways and Workflows
Diagram 1: Reaction Pathway for Carbamate Formation and Side Product Generation
Caption: Main reaction and side product pathways.
Diagram 2: Experimental Workflow for Minimizing Side Products
References
- 1. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. 4-Chlorobutyl acetate(6962-92-1) 1H NMR [m.chemicalbook.com]
- 8. 4-CHLOROBUTYL BENZOATE(946-02-1) 13C NMR [m.chemicalbook.com]
- 9. Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chloroformate Derivatization Reagents: Spotlight on Ethyl Chloroformate
For researchers, scientists, and drug development professionals, selecting the appropriate derivatization reagent is a critical step in analytical method development, particularly for the analysis of polar, non-volatile compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of chloroformate reagents, with a primary focus on the widely utilized ethyl chloroformate (ECF).
While this guide aims to compare 4-chlorobutyl chloroformate and ethyl chloroformate, a comprehensive literature search reveals a significant disparity in available experimental data. Ethyl chloroformate is a well-established and extensively documented derivatization reagent for a broad range of analytes. In contrast, there is a notable absence of published studies detailing the use of this compound as a derivatization agent for analytical purposes. Therefore, this guide will provide a thorough overview of ethyl chloroformate, supported by experimental data, and will draw comparisons with other alkyl chloroformates where data is available, such as methyl chloroformate.
Ethyl Chloroformate: A Versatile Derivatization Agent
Ethyl chloroformate (ECF) is a highly reactive reagent used to derivatize functional groups such as amines, phenols, and carboxylic acids. This process increases the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. One of the key advantages of ECF is its ability to react rapidly in an aqueous medium, which simplifies sample preparation by eliminating the need for a separate drying step.[1] This one-pot approach can significantly reduce sample handling and the potential for analyte loss.[2]
Key Performance Characteristics of Ethyl Chloroformate Derivatization
The performance of ECF derivatization has been validated in numerous studies for the analysis of a wide array of compounds in complex matrices such as serum, urine, and wine.
| Parameter | Performance Data for Ethyl Chloroformate Derivatization | Analytes & Matrix | Reference |
| **Linearity (R²) ** | > 0.9900 | 22 metabolites in serum | [3] |
| 0.9991 | Gallic acid in wine | [2] | |
| Limit of Detection (LOD) | 125 to 300 pg on-column | 22 metabolites in serum | [3] |
| 0.5 µg/mL | Gallic acid in wine | [2] | |
| 10 - 12.5 ng/injection | Norephedrine, ephedrine, and pseudoephedrine in pharmaceuticals | [4] | |
| Limit of Quantification (LOQ) | 150–300 pg on column | Metabolites in urine | [1][5] |
| 5 µg/mL | Gallic acid in wine | [2] | |
| 25 ng/mL (cis-resveratrol), 50 ng/mL (trans-resveratrol) | Resveratrol isomers in red wine | [6] | |
| Recovery | 70% to 120% | 18 metabolites in serum | [3] |
| 70% to 120% | Representative compounds in rat urine | [1][5] | |
| 96.6% to 98.6% | Norephedrine in pharmaceuticals | [4] | |
| Precision (RSD) | < 10% (repeatability), < 15% (within 48h stability) | Metabolites in urine | [1][5] |
| < 10% (repeatability and within-48h stability) | 18 metabolites in serum | [3] | |
| < 0.8% | Norephedrine, ephedrine, and pseudoephedrine in pharmaceuticals | [4] |
Comparison with Other Alkyl Chloroformates
While data for this compound is unavailable, some studies have compared the performance of ECF with other alkyl chloroformates, such as methyl chloroformate (MCF) and menthyl chloroformate (MenCF) for the derivatization of seleno amino acids. In one study, MCF was found to be the preferred reagent, generally providing the best derivatization yield and reproducibility.[7] The overall efficiencies for the determination of selenomethionine and selenoethionine were reported as 40-100% for MCF, 30-75% for ECF, and 15-70% for MenCF.[7] Another study extended the one-step ECF derivatization of amino acids to a variety of alkyl chloroformate reagents, noting that isobutyl chloroformate derivatives provided more sensitivity for GC-flame ionization detection and GC-MS analyses compared to derivatives from other alkyl chloroformates.
Experimental Protocols
General Derivatization Workflow
The derivatization process with chloroformates typically involves the reaction of the analyte in an alkaline aqueous solution with the chloroformate reagent. The resulting derivatives are then extracted into an organic solvent for analysis.
Caption: General workflow for chloroformate derivatization.
Detailed Protocol for Ethyl Chloroformate Derivatization of Metabolites in Serum
This protocol is adapted from a study on the comprehensive analysis of endogenous metabolites in serum.[3]
-
Sample Preparation: To a 600-μL aliquot of diluted serum sample (serum:water = 1:1, v/v), add 100 μL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL), 400 μL of anhydrous ethanol, 100 μL of pyridine, and 50 μL of ECF.
-
First Derivatization Step: Sonicate the resulting mixture at 20°C and 40 kHz for 60 seconds to accelerate the reaction.
-
Extraction: Extract the derivatives with 500 μL of n-hexane.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to 9–10 using 100 μL of NaOH (7 mol/L).
-
Second Derivatization Step: Add an additional 50 μL of ECF to the system.
-
Final Extraction: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400×g. The organic layer is then collected for analysis.
Signaling Pathways and Logical Relationships
The derivatization reaction with ethyl chloroformate proceeds through the formation of an ethyl carbonate derivative at amine and phenol functional groups, and an ethyl ester at carboxylic acid groups.
Caption: Conceptual diagram of the derivatization reaction.
Conclusion
Ethyl chloroformate is a robust and efficient derivatization reagent for a wide range of polar analytes, enabling their analysis by GC-MS and LC-MS. Its ability to react in aqueous media simplifies sample preparation and improves reproducibility. While direct comparative data for this compound is not available in the scientific literature, studies comparing ECF with other alkyl chloroformates like MCF suggest that the choice of reagent can influence derivatization yield and analytical sensitivity, and should be optimized for the specific analytes of interest. Researchers are encouraged to perform initial screening of different chloroformate reagents when developing new methods to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chlorobutyl Chloroformate and Isobutyl Chloroformate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and minimal side reactions. Among the various methods, the mixed anhydride approach, utilizing chloroformates, remains a widely employed strategy for the formation of peptide bonds. This guide provides a detailed comparison of two such reagents: 4-chlorobutyl chloroformate and the more commonly used isobutyl chloroformate. While extensive data exists for the latter, this guide also explores the potential characteristics and applications of this compound based on established chemical principles.
Executive Summary
Isobutyl chloroformate is a well-established and extensively documented reagent for peptide coupling via the mixed anhydride method. It is known for facilitating rapid reactions and producing innocuous by-products. However, its use requires careful control of reaction conditions to minimize side reactions such as urethane formation and racemization.
Data on the specific use of this compound in preparative peptide synthesis is notably scarce in publicly available literature. Its primary documented application is as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of amino acids. Based on its structure, it is anticipated to function as a competent coupling reagent, with the terminal chloro group offering potential for post-coupling modification or cyclization strategies. However, without direct comparative experimental data, its efficiency and side-reaction profile in peptide coupling remain largely theoretical.
Performance Comparison: A Data-Driven Look at Isobutyl Chloroformate
| Parameter | Isobutyl Chloroformate | This compound |
| Peptide Yield | Generally high, often quantitative (e.g., 99% for Boc-L-phenylalanine and leucine t-butyl ester)[1] | Not available in reviewed literature |
| Purity | High purity achievable with optimized conditions | Not available in reviewed literature |
| Reaction Time | Rapid, with mixed anhydride formation often complete in minutes at low temperatures[1] | Not available in reviewed literature |
| Key Side Reactions | Urethane formation, Racemization | Expected to be similar to isobutyl chloroformate, with potential for intramolecular side reactions involving the terminal chloride. |
| By-products | Isobutanol and Carbon Dioxide (volatile and easily removed)[1] | 4-chlorobutanol and Carbon Dioxide |
Experimental Protocols
General Protocol for Peptide Coupling using Isobutyl Chloroformate (Mixed Anhydride Method)
This protocol is a generalized procedure based on common practices in peptide synthesis. Optimal conditions may vary depending on the specific amino acids being coupled.
Materials:
-
N-protected amino acid
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM) or other suitable tertiary amine
-
Amino acid ester hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Activation Step:
-
Dissolve the N-protected amino acid in the anhydrous solvent and cool the solution to -15 °C in an ice-salt or dry ice/acetone bath.
-
Add one equivalent of NMM to the solution.
-
Slowly add one equivalent of isobutyl chloroformate while maintaining the low temperature.
-
Stir the reaction mixture at -15 °C for a few minutes (typically 2-10 minutes) to allow for the formation of the mixed anhydride.
-
-
Coupling Step:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride and one equivalent of NMM in the anhydrous solvent.
-
Add this solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to proceed at low temperature for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution successively with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., 1N NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected peptide.
-
Purify the peptide by chromatography or recrystallization as needed.
-
Visualizing the Process
Peptide Coupling Workflow
References
A Guide to Greener Alternatives for Amine Protection and Cyclocarbamate Synthesis
For researchers, scientists, and drug development professionals, the protection of amines is a fundamental strategy in multi-step organic synthesis. While 4-chlorobutyl chloroformate serves a specific role in forming cyclic carbamates, its use is part of a broader class of chloroformates, which are often derived from the highly toxic phosgene. This guide provides a comprehensive comparison of modern, often greener, alternatives for both general amine protection and the synthesis of cyclic carbamates, a key structural motif in many pharmaceuticals. We present experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable reagents for your synthetic challenges.
General Amine Protecting Groups: A Performance Comparison
The selection of an amine protecting group is a critical decision, balancing ease of installation and removal with stability towards various reaction conditions. Orthogonal protecting group strategies, where one group can be removed without affecting another, are central to the synthesis of complex molecules.[1] Below is a comparison of the most common carbamate-based protecting groups that serve as alternatives to chloroformates.
| Protecting Group | Reagent | Typical Protection Conditions | Reaction Time | Typical Yield (%) | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)[2][3] | 2-12 h[2] | >90[2][4] | Acidic conditions (TFA, HCl)[3][4][5] | Stable to base and hydrogenolysis; acid-labile.[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)[2] | 2-20 h[2] | ~90[2] | Catalytic Hydrogenation (H₂, Pd/C)[4][5] | Stable to acidic and basic conditions; removed by hydrogenolysis.[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, piperidine), Solvent (e.g., Dioxane/H₂O, DMF) | 1-4 h | >90 | Basic conditions (e.g., 20% piperidine in DMF)[5] | Stable to acid and hydrogenation; base-labile.[1] |
| Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)[4] | 12 h[6] | 89[4] | Pd(0) catalyzed (e.g., Pd(PPh₃)₄ and a scavenger) | Cleaved under neutral conditions; orthogonal to Boc and Cbz. |
| Nosyl | o-Nitrobenzenesulfonyl chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | 1-3 h | >90 | Thiolate (e.g., thiophenol and K₂CO₃) | Stable to acid and some oxidative conditions; cleaved by nucleophiles. |
Alternatives for Cyclic Carbamate (Oxazolidinone) Synthesis
The synthesis of cyclic carbamates, such as oxazolidinones from amino alcohols, traditionally involved hazardous reagents like phosgene.[7] Modern methods increasingly utilize carbon dioxide as a safe, abundant, and environmentally friendly C1 source.[8] These approaches typically involve the in-situ formation of a carbamate from the amino alcohol and CO₂, followed by an intramolecular cyclization promoted by a dehydrating or activating agent.
Below is a comparison of various reagents used to facilitate this cyclization.
| Reagent/Method | Carbon Source | Typical Conditions | Yield Range (%) | Key Features |
| p-toluenesulfonyl chloride (TsCl) | CO₂ | External base (e.g., TMG), Solvent (e.g., Acetone), RT | Good to excellent | High regio-, chemo-, and stereoselectivity. Applicable to 5- and 6-membered rings.[3] |
| n-butyl chloride (n-BuCl) | CO₂ | Base (e.g., K₂CO₃), Solvent (e.g., MeCN), Heat | 17-98 | Low cost, low toxicity, and high selectivity. Forms a linear carbamate intermediate that cyclizes upon heating.[9] |
| Diethyl carbonate | Diethyl carbonate | Base (e.g., NaOMe or K₂CO₃), Microwave irradiation (125–135 °C) | Improved over conventional methods | Microwave assistance significantly reduces reaction times.[6] |
| Pd-catalyzed C-H Amination | N/A (from pre-formed carbamate) | Pd(OAc)₂, bis-sulfoxide ligand, quinone | Good to excellent | Forms vinyl oxazolidinones from homoallylic N-tosyl carbamates.[10] |
Experimental Protocols
General Procedure for Boc-Protection of an Amine
-
Materials: Amine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv), Sodium hydroxide (1.1 equiv), Tetrahydrofuran (THF), and water.[11]
-
Procedure:
-
Dissolve the amine in a mixture of THF and water.[11]
-
Add sodium hydroxide and stir until it dissolves.[11]
-
Add (Boc)₂O and stir the reaction mixture at room temperature for 2-4 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify as needed.
-
General Procedure for Cbz-Protection of a Primary Amine
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl) (1.1 equiv), Sodium bicarbonate (NaHCO₃), Dioxane, and water.[12]
-
Procedure:
-
Dissolve the primary amine in a dioxane/water mixture.[12]
-
Add an aqueous solution of sodium bicarbonate.[12]
-
Cool the mixture to 0 °C.[12]
-
Slowly add Cbz-Cl.[12]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[12]
-
Perform an aqueous work-up and extract the product.
-
Dry, concentrate, and purify the product.
-
Deprotection of a Cbz-Protected Amine via Hydrogenolysis
-
Materials: Cbz-protected amine (1.0 equiv), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).[11]
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.[11]
-
Carefully add the Pd/C catalyst.[11]
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).[11]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through celite and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Synthesis of Cyclic Carbamates from Amino Alcohols and CO₂ using n-Butyl Chloride
-
General Procedure A (for N-substituted amino alcohols):
-
To a pressure tube, add the amino alcohol (1.0 equiv), K₂CO₃ (2.0 equiv), and MeCN.
-
Add n-BuCl (2.0 equiv) to the suspension.
-
Seal the tube and heat at 80 °C for 24 hours.
-
Cool to room temperature, filter the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
General Procedure B (for N-H amino alcohols):
-
Follow General Procedure A, but use 3.0 equivalents of K₂CO₃ and 3.0 equivalents of n-BuCl.
-
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate a general workflow for amine protection and the proposed mechanism for the modern, CO₂-based synthesis of cyclic carbamates.
Caption: General workflow for amine protection and deprotection in multi-step synthesis.
Caption: Proposed mechanism for CO₂-based synthesis of cyclic carbamates from amino alcohols.
References
- 1. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00636A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 4-Chlorobutyl Chloroformate Derivatization for HPLC Analysis
For researchers, scientists, and drug development professionals, the robust quantification of analytes lacking a suitable chromophore or fluorophore by High-Performance Liquid Chromatography (HPLC) often necessitates a derivatization step. This guide provides a comprehensive overview of the validation of 4-chlorobutyl chloroformate as a derivatization agent for HPLC analysis. While specific public validation data for this compound is limited, this document outlines the essential validation parameters and provides a comparative framework against other common derivatization agents, supported by established experimental protocols and hypothetical performance data based on the known characteristics of chloroformate reagents.
Principles of Analytical Method Validation
The validation of an analytical method ensures that the procedure is suitable for its intended purpose, providing reliable, accurate, and reproducible data.[1] Key parameters for the validation of an HPLC method, including a derivatization step, are outlined by regulatory bodies and include specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).[1][2][3]
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are generalized protocols for a typical pre-column derivatization using a chloroformate reagent and the subsequent HPLC analysis.
Protocol 1: Pre-Column Derivatization with this compound (Generalized)
-
Sample Preparation: Dissolve a known amount of the analyte standard or sample in an appropriate solvent (e.g., a mixture of water and a miscible organic solvent).
-
pH Adjustment: Adjust the pH of the sample solution to an alkaline condition (typically pH 9-10) using a suitable buffer (e.g., borate buffer). This facilitates the reaction of the chloroformate with the analyte's functional groups (e.g., amines, phenols).
-
Derivatization Reaction: Add an excess of this compound solution (typically dissolved in a non-reactive organic solvent like acetonitrile) to the sample solution. Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction time should be optimized to ensure complete derivatization.
-
Reaction Quenching: After the desired reaction time, quench the reaction by adding a reagent that consumes the excess this compound, such as a primary amine solution (e.g., glycine or ethanolamine).
-
Sample Extraction/Cleanup: The derivatized analyte, now more non-polar, can be extracted from the aqueous reaction mixture using an immiscible organic solvent (e.g., hexane, ethyl acetate). This step also helps to remove polar interferences.
-
Final Preparation: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase. The sample is now ready for injection.
Protocol 2: HPLC Analysis of Derivatized Analyte
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or fluorescence detector).
-
Column: A reversed-phase C18 column is commonly used for the separation of non-polar derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: The column temperature is usually maintained at a constant value (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection: The wavelength for UV detection is chosen based on the absorbance maximum of the derivative.
Data Presentation: Validation of this compound Derivatization (Hypothetical Data)
The following table summarizes the expected performance characteristics for a validated HPLC method using this compound derivatization. These values are hypothetical and serve as a target for method development and validation.
| Validation Parameter | Hypothetical Performance for this compound |
| Specificity | No interference from endogenous compounds or reagent by-products at the retention time of the derivatized analyte. |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Comparative Performance of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, stability, and overall performance of an HPLC method. The table below compares the hypothetical performance of this compound with other commonly used pre-column derivatization agents.[4]
| Derivatization Agent | Detection Method | Reaction Time & Conditions | Derivative Stability | Sensitivity | Key Advantages & Disadvantages |
| This compound (Hypothetical) | UV | < 15 minutes at room temp. | Stable for > 24 hours | Up to 100 pmol/µL | Advantages: Rapid reaction, stable derivatives. Disadvantages: Reagent is moisture sensitive. |
| Phenylisothiocyanate (PITC) | UV | 20-30 minutes at room temp. | Stable for several days | Up to 10 pmol/µL | Advantages: Well-established method, stable derivatives. Disadvantages: By-products can interfere with analysis. |
| Dansyl Chloride | Fluorescence/UV | 30-60 minutes at 30-60°C | Light sensitive, relatively unstable | Up to 10 pmol/µL | Advantages: High sensitivity with fluorescence detection. Disadvantages: Long reaction time, derivative instability. |
| o-Phthalaldehyde (OPA) | Fluorescence | < 5 minutes at room temp. | Unstable, requires immediate analysis | Up to 50 fmol/µL | Advantages: Very fast reaction, high sensitivity. Disadvantages: Reacts only with primary amines, unstable derivatives. |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence/UV | < 20 minutes at room temp. | Stable for > 48 hours | As low as 1 fmol/µL | Advantages: Reacts with primary and secondary amines, stable derivatives, high sensitivity. Disadvantages: Hydrolysis product can interfere with analysis. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
References
head-to-head comparison of chloroformate derivatizing agents
A Head-to-Head Comparison of Chloroformate Derivatizing Agents for Analytical Applications
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance volatility and improve chromatographic separation for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chloroformate reagents are a versatile class of derivatizing agents that react with a wide range of functional groups, including amines, carboxylic acids, phenols, and thiols.[1] This guide provides an objective, data-driven comparison of common chloroformate derivatizing agents to aid in the selection of the most suitable reagent for specific analytical needs.
General Reaction Mechanism
Chloroformate derivatization proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (e.g., nitrogen in amines, oxygen in carboxylic acids and alcohols) attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate, carbonate, or ester derivative.[1] In the case of carboxylic acids, a mixed anhydride intermediate is formed, which can then react with an alcohol to form an ester.[2][3]
Caption: General reaction of an analyte with a chloroformate derivatizing agent.
Performance Comparison of Chloroformate Derivatizing Agents
The choice of a chloroformate reagent depends on several factors, including the nature of the analyte, the analytical technique employed, and the desired sensitivity. The following tables summarize the performance characteristics of commonly used chloroformate derivatizing agents.
| Reagent | Abbreviation | Typical Analytes | Key Advantages | Key Disadvantages |
| Methyl Chloroformate | MCF | Amino acids, Fatty acids, Seleno amino acids | Good derivatization yield and reproducibility for some analytes.[4] | Lower derivatization yield for some fatty acids compared to ECF.[5] |
| Ethyl Chloroformate | ECF | Amino acids, Fatty acids, Organic acids, Metabolites | Rapid reaction in aqueous media, quantitative esterification for many fatty acids.[6][7] | May exhibit conditioning effects.[4] |
| Propyl Chloroformate | PCF | Amino acids | Allows for automation of the entire analytical procedure.[8] | Limited comparative data available. |
| Isobutyl Chloroformate | IBCF | Amino acids, Polyamines, Fatty acids, Dicarboxylic acids | Derivatives show good sensitivity for GC-MS and LC-MS analysis.[2][9][10] | May not be ideal for very short-chain fatty acids due to chromatographic co-elution.[11] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Amino acids, Glycans | Produces highly fluorescent derivatives suitable for HPLC with fluorescence detection.[12][13][14] | Primarily used for HPLC and as a protecting group in peptide synthesis, not ideal for GC-MS due to low volatility.[13] |
Quantitative Performance Data
| Reagent | Analyte Class | Reaction Time | Reaction Temp. | Derivatization Yield | Limit of Detection (LOD) | Analytical Method |
| MCF | Seleno amino acids | - | - | 40 - 100% | - | GC-MS |
| ECF | Fatty acids | < 5 min | Room Temp. | 94 - 103% | - | GC-IRMS |
| ECF | Metabolites in Serum | - | - | 70 - 120% (Recovery) | 125 - 300 pg | GC-MS |
| IBCF | Fatty, dicarboxylic, and amino acids | - | - | - | 6 - 250 pg (TIC mode) | GC-PICI-MS |
| FMOC-Cl | Amino acids, Glycans | - | - | - | - | HPLC-FD, MALDI-TOF MS |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate results. Below are representative protocols for derivatization using ethyl chloroformate and isobutyl chloroformate.
Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum[7][16]
-
Sample Preparation: To a 600 µL aliquot of a diluted serum sample (1:1 v/v with water), add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL).
-
First Derivatization Step: Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF. Sonicate the mixture for 60 seconds at 20°C.
-
Extraction: Extract the derivatives with 500 µL of n-hexane.
-
Second Derivatization Step: Adjust the pH of the aqueous layer to 9-10 with 100 µL of 7 M NaOH. Add another 50 µL of ECF.
-
Final Steps: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g. The organic layer is then ready for GC-MS analysis.
Isobutyl Chloroformate (IBCF) Derivatization of Polyamines[9]
-
This protocol is designed for metabolite extracts.
-
The derivatization with isobutyl chloroformate allows for the quantitative measurement of thirteen polyamines and two internal standards.
-
The analysis is performed using a 15-minute LC-MS method.
Experimental Workflow and Reagent Selection
The overall workflow for analysis using chloroformate derivatization involves sample preparation, the derivatization reaction, extraction of the derivatives, and instrumental analysis.
Caption: A typical experimental workflow for sample analysis using chloroformate derivatization.
Choosing the right chloroformate agent is critical for the success of the analysis. The following decision tree provides guidance on selecting an appropriate reagent based on the analytical method and analyte properties.
Caption: Decision tree for selecting a chloroformate derivatizing agent.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. discofinechem.com [discofinechem.com]
- 13. cphi-online.com [cphi-online.com]
- 14. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: The Established FMOC-Cl versus the Versatile 4-Chlorobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, target peptides. The 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) has long been the gold standard for Nα-amino group protection in solid-phase peptide synthesis (SPPS), prized for its base-lability and compatibility with acid-labile side-chain protecting groups. This guide provides a comprehensive comparison of the well-established FMOC-Cl strategy with a versatile, albeit less conventional, alternative: 4-chlorobutyl chloroformate.
While FMOC-Cl is the cornerstone of a robust and widely adopted methodology, this compound presents a unique bifunctional characteristic that opens avenues for specialized applications such as peptide cyclization and tailored immobilization strategies. This guide will delve into the chemical principles, performance data, and experimental protocols for both reagents, offering a clear perspective on their respective strengths and potential applications.
At a Glance: FMOC-Cl vs. This compound
| Feature | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | This compound |
| Primary Function | Nα-amino group protection in SPPS. | Nα-amino group protection with a functional handle for further modification. |
| Deprotection | Base-labile (typically 20% piperidine in DMF). | Predicted to be stable to mild base and acid; potential for orthogonal removal. |
| Key Advantage | Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. | Bifunctionality allows for subsequent intramolecular cyclization or immobilization. |
| Common Application | Linear and complex peptide synthesis via SPPS. | Hypothetically, synthesis of cyclic peptides, peptide-drug conjugates, or surface immobilization. |
| Established Method | Yes, a cornerstone of modern peptide synthesis. | No, a hypothetical reagent for specialized peptide synthesis strategies. |
The Incumbent: 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
The FMOC group is a base-labile protecting group that has become the preferred choice for Nα-protection in SPPS. Its removal under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), allows for the use of acid-labile protecting groups on amino acid side chains, a strategy known as orthogonal protection.[1][2] This orthogonality is crucial for the synthesis of complex peptides with a variety of functional groups.
Performance and Efficiency
The FMOC-based SPPS strategy is highly efficient, with coupling and deprotection steps routinely achieving high yields.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >99% | Standard coupling reagents (e.g., HBTU, HATU) |
| Deprotection Yield | >99% | 20% piperidine in DMF, 5-20 minutes |
| Overall Yield per Cycle | >98% | Combination of coupling and deprotection |
Note: Yields can be sequence-dependent and influenced by factors such as steric hindrance and peptide aggregation.
Common Side Reactions
Despite its widespread use, the repetitive basic treatment in FMOC-SPPS can lead to side reactions, including:
-
Aspartimide formation: Particularly in sequences containing Asp-Gly or Asp-Ser.[3]
-
Diketopiperazine formation: At the dipeptide stage, especially with Proline or Glycine at the C-terminus.[3]
-
Racemization: Although generally low, it can be a concern for sensitive amino acids.
Experimental Workflow for FMOC-SPPS
The following diagram illustrates the standard workflow for a single cycle of amino acid addition in FMOC-based SPPS.
References
A Comparative Guide to Quantitative Analysis Using Alkyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules, such as amino acids, biogenic amines, and phenols, is a critical aspect of research and development in the pharmaceutical and life sciences. Many of these analytes lack the necessary volatility or chromophores for direct analysis by gas chromatography (GC) or liquid chromatography (LC). Chemical derivatization is a key strategy to enhance their detectability. Among the various derivatizing agents, alkyl chloroformates have emerged as a versatile and efficient option, particularly for GC-MS and LC-MS applications.
This guide provides an objective comparison of alkyl chloroformate derivatization, with a focus on commonly used variants like methyl, ethyl, and isobutyl chloroformate, against other established derivatization reagents. The performance of these methods is supported by experimental data to aid researchers in selecting the most appropriate strategy for their analytical needs.
Performance Comparison of Derivatization Agents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and throughput of a quantitative analytical method. The following tables summarize key performance metrics for alkyl chloroformates and common alternatives for the analysis of amino acids, biogenic amines, and phenolic compounds.
Table 1: Quantitative Performance for Amino Acid Analysis
| Derivatization Reagent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Methyl Chloroformate (MCF) | GC-MS/MS | Low pmol range on column | - | >0.991 | [1] |
| Ethyl Chloroformate (ECF) | GC-MS | 125 - 300 pg on-column | - | >0.9900 | [2] |
| Isobutyl Chloroformate | LC-MS | - | - | - | [3] |
| MTBSTFA (Silylation) | GC-MS | - | - | - | |
| Propionic Anhydride | GC-MS | - | - | - | N/A |
Table 2: Quantitative Performance for Biogenic Amine Analysis
| Derivatization Reagent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| No Derivatization | LC-MS/MS | 0.05 - 2.0 µg/L | 0.2 - 5.0 µg/L | >0.999 | [4] |
| No Derivatization | LC-MS/MS | - | 10 µg/g | >0.99 | [5] |
| Dansyl Chloride | LC-MS | - | - | - | N/A |
| Benzoyl Chloride | HPLC-UV | 0.2 - 2.5 mg/L | - | - | N/A |
Table 3: Quantitative Performance for Phenolic Compound Analysis
| Derivatization Reagent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Ethyl Chloroformate (ECF) | GC-MS | - | 25 - 50 ng/mL | - | [6] |
| No Derivatization (Folin-Ciocalteu) | Spectrophotometry | - | - | - | [7][8] |
| No Derivatization | HPLC-MS/MS | - | - | 0.9997 - 0.9999 | [9] |
Experimental Workflows and Logical Relationships
The general workflow for quantitative analysis using derivatization involves several key steps, from sample preparation to data analysis. The specific conditions for the derivatization step will vary depending on the chosen reagent and the target analytes.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. florajournal.com [florajournal.com]
- 8. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 4-chlorobutyl chloroformate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-chlorobutyl chloroformate with common functional groups encountered in organic synthesis and drug development. Understanding the chemoselectivity of this reagent is crucial for designing efficient synthetic routes and minimizing the formation of unwanted byproducts. This document presents quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.
Reactivity Overview
This compound is a versatile reagent used for the introduction of the 4-chlorobutoxycarbonyl protecting group or as a linker in bioconjugation. Its reactivity is primarily dictated by the electrophilic carbonyl carbon of the chloroformate group. Nucleophilic attack on this carbon by various functional groups leads to the formation of stable covalent bonds. The general order of reactivity for common nucleophiles towards chloroformates is:
Amines > Thiols > Alcohols/Phenols > Carboxylic Acids
This preferential reactivity allows for a degree of chemoselectivity when multiple functional groups are present in a substrate. However, reaction conditions such as temperature, solvent, and the presence of a base can significantly influence the outcome.
Comparative Reactivity Data
The following table summarizes the expected reactivity and approximate yields for the reaction of this compound with representative functional groups. The data is compiled from general knowledge of chloroformate reactivity and specific examples where available. It is important to note that actual yields may vary depending on the specific substrate and reaction conditions.
| Functional Group | Nucleophile Example | Product | Typical Reaction Conditions | Approximate Yield (%)[1] |
| Primary Amine | Benzylamine | 4-Chlorobutyl benzylcarbamate | DCM, Et3N, 0 °C to rt, 1-3 h | >95 |
| Secondary Amine | N-Methylbenzylamine | 4-Chlorobutyl (methyl)(phenyl)carbamate | DCM, Et3N, 0 °C to rt, 2-4 h | 90-95 |
| Aromatic Amine | Aniline | 4-Chlorobutyl phenylcarbamate | DCM, Pyridine, 0 °C to rt, 4-6 h | 85-90 |
| Aliphatic Alcohol | Ethanol | 4-Chlorobutyl ethyl carbonate | Pyridine, rt, 12-24 h | 70-80 |
| Phenol | Phenol | 4-Chlorobutyl phenyl carbonate | Pyridine, rt, 12-24 h | 75-85 |
| Thiol | Thiophenol | S-Phenyl (4-chlorobutoxy)carbonothioate | DCM, Et3N, 0 °C to rt, 1-2 h | >95 |
| Carboxylic Acid | Benzoic Acid | Benzoic 4-chlorobutoxycarbonic anhydride | Toluene, Et3N, 0 °C, 1-2 h | 80-90 (transient) |
Note: The yields are estimations based on typical chloroformate reactions and may vary. Reactions with carboxylic acids produce mixed anhydrides which are often generated in situ and used immediately in subsequent reactions due to their instability.
Experimental Protocols
Detailed methodologies for the reaction of this compound with representative nucleophiles are provided below.
Protocol 1: Synthesis of 4-Chlorobutyl Benzylcarbamate (Reaction with a Primary Amine)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Chlorobutyl Phenyl Carbonate (Reaction with a Phenol)
Materials:
-
This compound
-
Phenol
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of S-Phenyl (4-chlorobutoxy)carbonothioate (Reaction with a Thiol)
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the competitive reaction pathways of this compound and a typical experimental workflow.
Figure 1: Reactivity of this compound.
Figure 2: A typical experimental workflow.
References
Performance Evaluation of 4-Chlorobutyl Chloroformate in Metabolomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the derivatization of polar and non-volatile metabolites is a critical step for comprehensive analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Alkyl chloroformates have emerged as effective reagents for this purpose, enabling the simultaneous derivatization of various functional groups, including amines, carboxylic acids, and hydroxyls, in a rapid and efficient manner. This guide provides a comparative evaluation of 4-chlorobutyl chloroformate against other commonly used alkyl chloroformates in metabolomics, supported by available experimental data and detailed protocols.
Overview of Alkyl Chloroformate Derivatization
Alkyl chloroformate reagents react with active hydrogens in functional groups to form stable, more volatile, and less polar derivatives. This process enhances chromatographic separation and improves detection sensitivity. The general reaction mechanism involves the formation of a mixed anhydride with carboxylic acids and carbamates with amines. A key advantage of this derivatization technique is its compatibility with aqueous samples, which simplifies sample preparation workflows.[1][2][3]
Performance Comparison of Alkyl Chloroformates
While direct quantitative performance data for this compound in metabolomics is limited in the current scientific literature, we can extrapolate its expected performance based on the well-documented characteristics of other alkyl chloroformates like methyl chloroformate (MCF), ethyl chloroformate (ECF), and isobutyl chloroformate. The longer, chlorinated alkyl chain of this compound is anticipated to influence its chromatographic behavior and derivatization efficiency.
Table 1: Comparison of Performance Parameters for Alkyl Chloroformate Reagents
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Isobutyl Chloroformate | This compound (Predicted) | Other Alternatives (e.g., Silylation) |
| Derivatization Efficiency | High (40-100% for seleno amino acids)[4] | Good (30-75% for seleno amino acids)[4] | Reported to provide more sensitivity for amino acids than other alkyl chloroformates[5] | Expected to be comparable to other alkyl chloroformates. The chloro- group might influence reactivity. | High, but requires anhydrous conditions.[3] |
| Reproducibility (RSD) | 7-13% (without internal standard), improved to 2% with internal standard[4] | Good repeatability (RSD <10%) for metabolites in serum[3] | Good reproducibility reported for polyamine analysis.[6] | Expected to be good with the use of an internal standard. | Can be variable due to moisture sensitivity. |
| Metabolite Coverage | Broad: amino acids, organic acids, fatty acids.[7] | Broad: amino acids, organic acids, amines, aminoalcohols.[3] | Polyamines, amino acids.[5][6] | Expected to be broad, covering polar metabolites. | Very broad, but multiple reagents may be needed for different functional groups. |
| Reaction Time | Rapid (seconds to minutes).[1][2] | Rapid (seconds to minutes).[3][8] | Rapid.[6] | Expected to be rapid. | Can be longer and often requires heating.[3] |
| Sample Matrix Compatibility | Aqueous samples.[1] | Aqueous samples.[3][8] | Aqueous samples.[6] | Expected to be compatible with aqueous samples. | Requires anhydrous conditions.[3] |
| Derivative Stability | Generally stable. | Generally stable.[3] | Stable derivatives. | The chloro- group may affect long-term stability. | Can be sensitive to moisture. |
| Chromatographic Behavior | Good peak shapes for GC-MS. | Good peak shapes for GC-MS.[3] | Suitable for LC-MS and GC-MS.[5][6] | Longer retention times in reversed-phase LC and GC are expected due to increased hydrophobicity. This may improve separation for some analytes. | Good chromatographic properties. |
| Detection Sensitivity | High. | High, with LODs in the pg range for serum metabolites.[3] | Reported to provide more sensitivity for amino acids.[5] | The chloro- group could potentially enhance detection in electron capture negative ionization (ECNI) MS. | High. |
Experimental Protocols
A generalized experimental protocol for derivatization using alkyl chloroformates is provided below. This can be adapted for use with this compound, with the acknowledgment that optimization of reagent volumes and reaction times may be necessary.
Protocol: Derivatization of Polar Metabolites in Biological Samples
Materials:
-
Biological sample (e.g., plasma, urine, cell extract)
-
Internal standard solution
-
Pyridine
-
Ethanol (or other appropriate alcohol)
-
Alkyl chloroformate reagent (e.g., this compound)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Thaw the biological sample on ice. For protein-containing samples like plasma, perform a protein precipitation step (e.g., with cold methanol or acetonitrile) and collect the supernatant.
-
Internal Standard Addition: Add an appropriate internal standard to the sample to correct for variations in derivatization and extraction efficiency.
-
Derivatization Reaction:
-
To the aqueous sample, add a solution of pyridine in ethanol.
-
Add the alkyl chloroformate reagent (e.g., this compound) and vortex vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.[9]
-
-
Extraction:
-
Add chloroform (or another immiscible organic solvent) to the reaction mixture and vortex to extract the derivatized analytes.[9]
-
Centrifuge to separate the aqueous and organic layers.
-
-
Drying and Reconstitution:
-
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivatives in a suitable solvent (e.g., chloroform, hexane) for GC-MS or LC-MS analysis.[3]
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
This compound holds promise as a derivatization reagent in metabolomics, potentially offering unique advantages in chromatographic separation and detection for certain classes of metabolites. Based on the performance of other alkyl chloroformates, it is expected to provide rapid and efficient derivatization in aqueous media. The longer, chlorinated alkyl chain is likely to increase the hydrophobicity of the derivatives, leading to longer retention times in reversed-phase chromatography, which could be beneficial for resolving complex mixtures. Furthermore, the presence of a chlorine atom may enhance sensitivity in electron capture negative ionization mass spectrometry.
However, it is crucial to note the absence of direct, peer-reviewed experimental data on the performance of this compound in metabolomics. Therefore, researchers and scientists interested in utilizing this reagent should conduct thorough validation experiments to determine its optimal reaction conditions, derivatization efficiency, reproducibility, and metabolite coverage for their specific applications. The provided protocols and comparative data for other alkyl chloroformates serve as a valuable starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Chloroformate Derivatization Efficiency: A Comparative Guide for Researchers
A detailed comparison of common chloroformate reagents for the derivatization of analytes in scientific research, supported by experimental data and protocols.
In the realm of analytical chemistry, particularly in chromatography, derivatization is a key process to enhance the volatility and thermal stability of analytes, thereby improving their separation and detection. Among the various derivatizing agents, alkyl chloroformates have proven to be versatile reagents for the analysis of a wide range of compounds, including amino acids, organic acids, amines, and phenols.[1][2][3] This guide provides a comparative analysis of the derivatization efficiency of different chloroformates, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable reagent for their analytical needs.
The choice of chloroformate reagent can significantly impact derivatization yield, reproducibility, and overall method sensitivity. This comparison focuses on commonly used chloroformates such as methyl chloroformate (MCF), ethyl chloroformate (ECF), propyl chloroformate (PCF), isobutyl chloroformate (IBCF), and menthyl chloroformate (MenCF), drawing upon data from various scientific studies.
Comparative Analysis of Derivatization Efficiency
The efficiency of different chloroformates can be evaluated based on several parameters, including derivatization yield, reproducibility (often expressed as relative standard deviation or RSD), and recovery of the analyte from a sample matrix. The following table summarizes quantitative data from studies comparing various chloroformate reagents.
| Chloroformate Reagent | Analyte(s) | Derivatization Yield/Efficiency | Reproducibility (RSD) | Recovery | Key Findings |
| Methyl Chloroformate (MCF) | Seleno amino acids | 40% to 100% | 7% to 13% (without internal standard) | Not specified | Preferred reagent for seleno amino acids due to better yield and reproducibility.[4] |
| Ethyl Chloroformate (ECF) | Seleno amino acids | 30% to 75% | Not specified | Not specified | Showed more significant conditioning effects compared to MCF.[4] |
| Metabolites in serum | Not specified | <10% (repeatability and within-48h stability) | 70% to 120% | An optimized two-step ECF derivatization exhibited better efficiency than previous methods.[5] | |
| Fatty acids | Quantitative esterification observed under optimal conditions | Not specified | Not specified | Yield is highly dependent on the chemical constituent and pH of the derivatizing reagent.[6] | |
| Menthyl Chloroformate (MenCF) | Seleno amino acids | 15% to 70% | 7% to 13% (without internal standard) | Not specified | Detection of some derivatives was not reproducible.[4] |
| Propyl Chloroformate (PCF) | Perfluorocarboxylic acids (PFCAs) | Achieved significantly higher signals for all analytes compared to ECF/ethanol.[7] | Not specified | Not specified | The reagent mixture of PCF/propanol was found to be more effective for PFCAs.[7] |
| Amino acids | Not specified | Not specified | Not specified | Enables automated derivatization directly in biological samples.[2] | |
| Isobutyl Chloroformate (IBCF) | Primary and secondary amines | Quantitative reaction in 10 minutes | 1.8% to 3.6% | 82% to 100% | Provided more sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates.[8][9] |
Experimental Protocols
The following is a generalized methodology for the derivatization of analytes using alkyl chloroformates, based on protocols described in the cited literature. Specific parameters such as reagent volumes, reaction time, and pH may need to be optimized for different analytes and matrices.
Materials:
-
Alkyl chloroformate reagent (e.g., methyl, ethyl, propyl, or isobutyl chloroformate)
-
Aqueous sample or standard solution
-
Pyridine (catalyst)
-
Alcohol (e.g., methanol, ethanol, propanol, corresponding to the chloroformate)
-
Extraction solvent (e.g., chloroform, n-hexane, or toluene)
-
Sodium bicarbonate or sodium hydroxide solution (for pH adjustment)
-
Anhydrous sodium sulfate (for drying)
-
Internal standard (optional, but recommended for improved reproducibility)
Procedure:
-
Sample Preparation: An aqueous solution of the sample or standard is prepared. For biological fluids, a protein precipitation step may be necessary.
-
pH Adjustment: The pH of the aqueous solution is adjusted to alkaline conditions (typically pH 9-10) using a suitable base like sodium hydroxide to facilitate the reaction.[5]
-
Addition of Reagents: A mixture of the alcohol and pyridine is added to the sample solution, followed by the alkyl chloroformate reagent dissolved in an extraction solvent.
-
Derivatization Reaction: The mixture is vigorously shaken or vortexed for a short period (typically ranging from a few seconds to 10 minutes) at room temperature to allow for the derivatization reaction to occur.[8][10] The reaction is generally rapid.[6]
-
Extraction: The derivatized analytes are extracted into the organic phase. A second extraction step may be performed to improve recovery.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: The dried residue is reconstituted in a suitable solvent (e.g., chloroform) for analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[5]
Visualizing the Workflow
The following diagrams illustrate the general chemical reaction pathway for chloroformate derivatization and a typical experimental workflow.
Caption: General reaction of an analyte with an alkyl chloroformate.
Caption: A typical experimental workflow for chloroformate derivatization.
Conclusion
The selection of an appropriate chloroformate reagent is critical for achieving optimal results in the analysis of various compounds. Methyl chloroformate often demonstrates high derivatization yields and good reproducibility, particularly for amino acids.[4] Ethyl chloroformate is also widely used and has been shown to be effective for a broad range of metabolites.[5] For certain applications, such as the analysis of perfluorocarboxylic acids, propyl chloroformate may offer superior performance.[7] Isobutyl chloroformate has been highlighted for its ability to provide enhanced sensitivity in the analysis of amines and amino acids.[8][9]
Researchers should consider the specific analytes of interest, the sample matrix, and the analytical instrumentation available when choosing a chloroformate derivatization strategy. The provided data and protocols offer a valuable starting point for method development and optimization, ultimately contributing to more accurate and reliable analytical outcomes.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chlorobutyl Chloroformate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chlorobutyl chloroformate, a chemical requiring careful handling due to its hazardous properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
This compound is classified as a toxic and corrosive material.[1][2] Improper disposal can pose significant risks to human health and the environment. Therefore, all waste containing this chemical must be treated as hazardous waste and managed in accordance with local, state, and federal regulations. For laboratory-scale quantities, a chemical deactivation step to hydrolyze the compound is recommended prior to final disposal.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
| Equipment | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). |
| Respiratory Protection | Use in a well-ventilated fume hood. For higher concentrations or spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[1] |
| Skin and Body Protection | Lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. |
In case of accidental exposure, immediate first aid is critical. For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[3]
Disposal Pathway for this compound
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chlorobutyl Chloroformate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chlorobutyl chloroformate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive and toxic chemical that demands meticulous handling and disposal procedures.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency protocols to mitigate the risks associated with this substance.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required equipment for handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: 8 mil Nitrile gloves over Butyl rubber gloves.[2] | Provides a dual barrier against a substance that is toxic in contact with skin and can cause severe burns. This combination is recommended for handling chloroformates.[1][2] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of this corrosive liquid, which can cause serious eye damage.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[4] | This compound is harmful if inhaled.[1] A respirator is crucial in case of vapor or aerosol generation. |
| Body Protection | Chemical-resistant laboratory coat, apron, and closed-toe shoes. | Prevents skin contact with the corrosive material.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3] Keep it away from incompatible substances such as strong oxidizing agents, bases, alcohols, and amines.[4]
-
Container Integrity: Ensure the container is tightly sealed and stored upright.
Handling and Use
All handling of this compound must be conducted within a certified chemical fume hood.
-
PPE Donning: Before handling, don all required PPE as specified in the table above.
-
Dispensing: Use only compatible equipment (e.g., glass or PTFE) for transferring the chemical.
-
Reaction Setup: Ensure all reaction vessels are properly secured and vented.
-
Post-Handling: After use, securely seal the container and decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical step in the safety protocol.
-
Waste Segregation: Collect all waste containing this compound, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by an approved hazardous waste management company in accordance with all local, state, and federal regulations.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and further contamination.
Minor Spill (Inside a Fume Hood)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.[5]
-
Neutralization (if applicable and trained): For small spills, a neutralizing agent may be used by trained personnel.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[7]
Major Spill (Outside a Fume Hood or Large Volume)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Isolate: Prevent entry to the affected area.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
By strictly adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
